2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h1H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSVMLZBXDPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283710 | |
| Record name | 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1513-69-5 | |
| Record name | 1513-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-hydroxy-6-trifluoromethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1513-69-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, a key building block in the development of novel therapeutic agents and agrochemicals.
Core Properties and Characteristics
This compound is a pyrimidine derivative notable for its trifluoromethyl group, which significantly influences its chemical properties.[1] This functional group enhances the molecule's reactivity, solubility in various solvents, and the biological efficacy of its downstream products.[1] It typically presents as a white to light yellow or off-white solid powder.[1][2]
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1513-69-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₄F₃N₃O | [1][4][5] |
| Molecular Weight | 179.1 g/mol | [1][2][4][6] |
| Melting Point | 289.5-293.5 °C | [1][3] |
| Appearance | White or light yellow solid/powder | [1][2] |
| Purity | ≥95-98% (by HPLC) | [1][2] |
| IUPAC Name | 2-amino-6-(trifluoromethyl)-1H-pyrimidin-4-one | [5] |
| Synonyms | 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol, 2-amino-6-(trifluoromethyl)-4-pyrimidinol | [1][2][5] |
| Storage | Room temperature, in a dark, inert atmosphere | [2][3] |
| Identifier | Value | Source(s) |
| MDL Number | MFCD00068093, MFCD01246012 | [1][2] |
| PubChem ID | 135418580 | [1] |
| InChI | 1S/C5H4F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h1H,(H3,9,10,11,12) | [2] |
| InChI Key | ZEPSVMLZBXDPGU-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the general synthetic approach is understood. The formation of the core pyrimidine structure typically involves cyclization reactions that utilize readily available chemical precursors.[7] As a substituted pyrimidine, it serves as a versatile intermediate for further chemical modifications.
The presence of the amino, hydroxyl, and trifluoromethyl groups offers multiple reaction sites, making it a valuable building block for creating more complex molecules. The trifluoromethyl group, in particular, enhances the stability and environmental profile of compounds derived from it.[1]
Caption: Conceptual synthesis flow for this compound.
Key Applications in Research and Development
This compound is a crucial intermediate with a broad range of applications, primarily centered in the pharmaceutical and agricultural sectors.[1]
-
Pharmaceutical Development : It is extensively used as a foundational scaffold in medicinal chemistry to synthesize a variety of biologically active compounds.[1] Its derivatives are particularly investigated for antiviral and anticancer therapeutic applications.[1]
-
Agrochemical Formulation : The compound is integral to the creation of modern agrochemicals.[8] It is used to formulate more effective and stable herbicides and fungicides, contributing to improved crop protection and yield.[1]
-
Biochemical Research : In a laboratory setting, researchers utilize this chemical for studies related to enzyme inhibition and the exploration of metabolic pathways, which helps in elucidating fundamental cellular processes.[1]
Caption: Major application areas for this compound.
Biological Activity and Signaling Pathways
While pyrimidine as a core structure is fundamental to DNA and RNA and is associated with a wide array of biological activities, specific data on the direct biological effects or signaling pathway interactions of this compound itself are not well-documented.[9] Its primary role reported in the literature is that of a synthetic intermediate rather than a pharmacologically active agent.[1][3] The biological activity of interest arises from the more complex molecules synthesized from this precursor. The trifluoromethyl group is key to its utility, often enhancing the efficacy and stability of the final active pharmaceutical ingredient or agrochemical.[1]
Caption: Influence of the trifluoromethyl group on the compound's properties.
Safety and Handling
According to available safety data, this compound is classified with GHS07 (Exclamation mark) pictograms and carries the signal word "Warning".[2]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and handling in a well-ventilated area, are recommended.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1513-69-5 [sigmaaldrich.com]
- 3. This compound | 1513-69-5 [chemicalbook.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. pschemicals.com [pschemicals.com]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine molecular structure and weight
An In-depth Technical Guide to 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and materials science.
Molecular Structure and Properties
This compound is a pyrimidine derivative characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to the core pyrimidine ring.[1][2] The trifluoromethyl group is a key feature, significantly enhancing the compound's reactivity and solubility in various solvents.[1][3] This makes it a valuable intermediate in the synthesis of more complex molecules.[1][2][3]
Molecular Formula: C₅H₄F₃N₃O[1]
Molecular Weight: 179.1 g/mol [1]
Below is a 2D representation of the molecular structure:
Caption: 2D Structure of this compound
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1513-69-5 | [1] |
| Molecular Formula | C₅H₄F₃N₃O | [1] |
| Molecular Weight | 179.1 g/mol | [1] |
| Appearance | White or light yellow solid | [1] |
| Melting Point | 289.5-293.5 °C | [1][2] |
| Purity | ≥ 97% (HPLC) | [4] |
| Storage Conditions | Store at 0-8°C | [1] |
Experimental Protocols
While specific synthesis protocols for this exact molecule are proprietary, a general methodology can be derived from the synthesis of similar pyrimidine derivatives. The following is a representative protocol for the synthesis of a substituted pyrimidine, which would be applicable for derivatization of the title compound.
Protocol: General Synthesis of a Pyrimidine Derivative
-
Reaction Setup: In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Tetrahydrofuran).
-
Addition of Reagents: Add the desired electrophile (e.g., an alkyl halide or acyl chloride, 1.1 equivalents) to the solution. To this mixture, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents) to act as a proton scavenger.
-
Reaction Conditions: The reaction mixture is then heated to an appropriate temperature (typically between 80-120 °C) and stirred for several hours (usually 12-24 hours). The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then extracted by pouring the reaction mixture into ice-water and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine to remove any remaining impurities.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography or recrystallization to yield the final, pure compound.
Biological Activity and Signaling Pathways
Derivatives of 2-Amino-4-(trifluoromethyl)pyrimidine have been investigated for their potential as anticancer agents.[5][6] Specifically, they have been designed as potential inhibitors of Werner (WRN) helicase, an enzyme that plays a role in DNA repair and is a target in certain types of cancer, particularly those with microsatellite instability.[5][6] Inhibition of WRN helicase can lead to apoptosis and cell cycle arrest in cancer cells.[5][6]
The proposed mechanism of action is illustrated in the following diagram:
Caption: Proposed signaling pathway for WRN helicase inhibition.
Experimental and Synthetic Workflows
The synthesis and development of novel compounds based on the this compound scaffold typically follow a structured workflow from initial synthesis to biological evaluation.
The following diagram outlines a typical workflow for the development of a new drug candidate from this chemical class:
Caption: General experimental workflow for drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1513-69-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structural motifs, including the pyrimidine core, an amino group, a hydroxyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The trifluoromethyl moiety is particularly valued for its ability to enhance properties such as metabolic stability, binding affinity, and cell permeability of derivative compounds. This document provides a comprehensive overview of the synthesis and detailed characterization of this key chemical intermediate.
Physicochemical Properties
The fundamental properties of this compound are summarized below. The compound typically presents as a white or light yellow solid and is noted for its purity, often exceeding 97% as determined by HPLC.
| Property | Value |
| CAS Number | 1513-69-5 |
| Molecular Formula | C₅H₄F₃N₃O |
| Molecular Weight | 179.10 g/mol |
| Melting Point | 289.5-293.5 °C |
| Appearance | White or light yellow solid |
| Purity | ≥ 97% (HPLC) |
| IUPAC Name | 2-amino-6-(trifluoromethyl)pyrimidin-4-ol |
Synthesis Pathway
The most common and efficient method for the synthesis of 2-amino-4-hydroxypyrimidines is the cyclocondensation reaction between a β-ketoester and a guanidine salt.[1] For the target compound, this involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with guanidine in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via initial formation of a guanidine enolate, followed by intramolecular cyclization and dehydration to yield the stable pyrimidine ring.
Caption: General workflow for the synthesis of the target compound.
Characterization Data
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following sections detail the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure. The predicted chemical shifts for ¹H and ¹³C NMR are presented below, assuming DMSO-d₆ as the solvent.[2]
Table 2: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine C5-H | ~6.5 - 7.0 | Singlet (s) |
| Amino (-NH₂) | ~7.0 - 8.0 | Broad Singlet (br s) |
| Hydroxyl (-OH) | ~10.0 - 12.0 | Broad Singlet (br s) |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
|---|---|---|
| C4 (C-OH) | ~165 - 170 | Singlet (s) |
| C2 (C-NH₂) | ~160 - 165 | Singlet (s) |
| C6 (C-CF₃) | ~150 - 155 | Quartet (q) |
| C5 | ~100 - 105 | Singlet (s) |
| CF₃ | ~120 - 125 | Quartet (q) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[3]
Table 4: Key FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| 3200 - 3500 | N-H and O-H stretching | Broad absorption, indicative of amino and hydroxyl groups involved in hydrogen bonding. |
| ~1700 | C=O stretching | Strong peak, confirming the presence of the pyrimidinone tautomer. |
| 1600 - 1650 | N-H bending, C=N/C=C stretching | Overlapping bands from the amino group scissoring and ring vibrations. |
| 1100 - 1300 | C-F stretching | Multiple strong, characteristic absorptions for the trifluoromethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.[4][5]
Table 5: Mass Spectrometry Data
| Parameter | Value (m/z) | Description |
|---|---|---|
| Molecular Ion [M]⁺ | 179.1 | Corresponds to the molecular weight of the compound. |
| Key Fragments | [M-42]⁺, [M-69]⁺ | Potential fragmentation includes the loss of HNCO (m/z 43) or the CF₃ radical (m/z 69). |
Experimental Protocols
Synthesis Protocol
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add sodium metal (1.0 eq) to absolute ethanol (10-15 mL per g of sodium) under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Reagents: To the cooled sodium ethoxide solution, add guanidine hydrochloride (1.05 eq). Stir for 20 minutes. Subsequently, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in hot water.
-
Precipitation: Acidify the aqueous solution with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of ~6-7. The product will precipitate out of the solution.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from a suitable solvent like ethanol/water.
Characterization Protocols
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 10-20 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.[6]
-
Use the residual solvent peak as an internal reference.
-
-
FTIR Spectroscopy:
-
Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
-
Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject the sample into an LC-MS system, typically using a C18 column with a water/acetonitrile mobile phase gradient.
-
Acquire data using an electrospray ionization (ESI) source in positive ion mode.
-
Role as a Versatile Chemical Intermediate
This compound is not typically an end-product but serves as a crucial starting material. Its functional groups provide reactive sites for further chemical transformations, enabling the construction of more complex molecules with desired biological activities. This role is pivotal in the discovery and development pipelines for new drugs and crop protection agents.
Caption: Role as a central building block in chemical synthesis.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. benchchem.com [benchchem.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group is anticipated to enhance its biological activity and physicochemical properties, including solubility and stability.[1][2][3] This document serves as a technical guide outlining the standard experimental procedures for the comprehensive evaluation of the solubility and stability of this compound. Detailed protocols for solubility determination in various solvents and for conducting forced degradation studies under different stress conditions are provided. These methodologies are based on established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Solubility Profile: Methodologies and Data Presentation
A critical aspect of drug development is understanding a compound's solubility, as it directly influences bioavailability and formulation strategies. The following sections detail the experimental protocols to determine the kinetic and thermodynamic solubility of this compound.
Experimental Protocols for Solubility Determination
2.1.1 Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method to estimate a compound's solubility under non-equilibrium conditions.
-
Objective: To rapidly assess the aqueous solubility of this compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Plate reader with UV-Vis spectrophotometer or nephelometer
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add an appropriate volume of the DMSO stock solution to PBS (pH 7.4) to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis spectrophotometer. The point at which precipitation is observed indicates the kinetic solubility limit.
-
2.1.2 Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Objective: To determine the equilibrium solubility of this compound in various solvents.
-
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully collect a sample of the supernatant and centrifuge to remove any remaining solid particles.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
-
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Data to be determined | ||||
Stability Profile: Methodologies and Data Presentation
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[4][5][6]
Experimental Protocols for Forced Degradation Studies
Forced degradation studies should be performed on a single batch of the drug substance.[4] The extent of degradation should be targeted at 5-20%.[7]
3.1.1 Hydrolytic Stability
-
Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.
-
Procedure:
-
Prepare solutions of the compound in 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.
-
3.1.2 Oxidative Stability
-
Objective: To assess the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a specified period (e.g., 24 hours).
-
At defined time points, withdraw samples and analyze them by HPLC.
-
3.1.3 Thermal Stability
-
Objective: To evaluate the effect of high temperature on the solid compound.
-
Procedure:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Expose the solid to these conditions for a defined period.
-
At specified time points, dissolve the sample in a suitable solvent and analyze by HPLC.
-
3.1.4 Photostability
-
Objective: To assess the compound's stability when exposed to light, following ICH Q1B guidelines.[8][9]
-
Procedure:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Data Presentation
Summarize the results of the forced degradation studies in a table.
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Degradation Products (if identified) |
| Acid Hydrolysis | 0.1 M HCl | Data to be determined | |||
| Base Hydrolysis | 0.1 M NaOH | ||||
| Neutral Hydrolysis | Water | ||||
| Oxidation | 3% H₂O₂ | ||||
| Thermal (Solid) | 80 °C | ||||
| Photolytic (Solid) | ICH Q1B | ||||
| Photolytic (Solution) | ICH Q1B |
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Spectroscopic and Biological Insights into 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological significance of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. While direct, publicly available spectroscopic data for this specific compound is limited, this document compiles and presents data from closely related analogs to offer valuable insights for researchers. It also outlines detailed experimental protocols for acquiring such data and visualizes a potential biological pathway based on the known activities of similar compounds.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound can be inferred from analogs such as 5-substituted 2-amino-4,6-dihydroxypyrimidines.
Table 1: 1H and 13C NMR Data for a Related 2-Aminopyrimidine Derivative
| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol[1] | DMSO-d6 | 10.55 (2H, bs, 2x OH), 6.79 (2H, bs, NH2), 2.95 (2H, d, J = 2.6 Hz, H-1'), 2.43 (1H, t, J = 2.6 Hz, H-3') | 163.69 (C-4 and C-6), 152.69 (C-2), 89.05 (C-2'), 84.97 (C-5), 68.02 (C-3'), 12.06 (C-1') |
| 4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine[1] | DMSO-d6 | 7.50 (2H, bs, NH2), 3.52 (2H, d, J = 2.7 Hz, H-1'), 2.96 (1H, t, J = 2.7 Hz, H-3') | 161.20 (C-2), 160.84 (C-4 and C-6), 113.30 (C-5), 79.86 (C-2'), 71.96 (C-3'), 19.03 (C-1') |
Note: The chemical shifts for this compound are expected to be influenced by the strong electron-withdrawing nature of the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, O-H, C=O (in the tautomeric pyrimidone form), and C-F bonds.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm-1) | Vibration Mode |
| N-H | 3500-3300 | Stretching |
| O-H | 3400-3200 (broad) | Stretching |
| C=O | 1700-1650 | Stretching |
| C=N | 1650-1550 | Stretching |
| C-F | 1350-1150 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C5H4F3N3O), the molecular ion peak (M+) would be expected at m/z 179.
Table 3: Mass Spectrometry Data for a Related Pyrimidine Derivative
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Amino-1,4,5,6-tetrahydro-4-hydroxy-4-trifluoromethyl-6-phenylpyrimidine[2] | Electron Ionization (EI) | Not specified | Not specified |
| 4,6-Dichloro-5-ethylpyrimidin-2-amine[1] | Electron Ionization (EI) | 191/193 [M+] | Not specified |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean NMR tube.
-
Ensure complete dissolution, using sonication if necessary.
Data Acquisition (1H and 13C NMR):
-
The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
-
For 1H NMR, the spectral width is set to cover the range of proton signals (e.g., 0-12 ppm).
-
For 13C NMR, a broader spectral width is used (e.g., 0-200 ppm).
-
Data is processed using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty ATR crystal is first collected.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm-1.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
-
The analysis is performed on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data is acquired in positive or negative ion mode, depending on the compound's properties.
-
The exact mass of the molecular ion is determined to confirm the elemental composition.
Biological Context and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[3][4] Recent studies have highlighted the potential of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of Werner (WRN) helicase, making them promising candidates for treating microsatellite instability-high (MSI-H) cancers.[5][6] Another related class of trifluoromethylpyrimidine-based compounds has been investigated as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2).[7]
Based on this, a hypothetical signaling pathway illustrating the potential mechanism of action of a drug derived from this compound as a WRN helicase inhibitor is presented below.
Caption: WRN Helicase Inhibition Pathway.
The diagram above illustrates a potential mechanism where a derivative of this compound acts as a WRN helicase inhibitor. By inhibiting WRN, the drug disrupts DNA repair and replication fork stability, leading to increased apoptosis and reduced cell survival, particularly in cancer cells that are highly dependent on this pathway.
Below is a diagram illustrating a generalized experimental workflow for the synthesis and characterization of a pyrimidine derivative.
Caption: Synthesis and Characterization Workflow.
This workflow outlines the key stages from starting materials to the synthesis, purification, spectroscopic characterization (NMR, IR, MS), and subsequent biological evaluation of a target pyrimidine derivative.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
Executive Summary: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate and structural scaffold in the development of advanced therapeutic agents and agrochemicals.[1][2] The presence of a trifluoromethyl group significantly enhances its physicochemical properties, including reactivity, solubility, and metabolic stability, making it an attractive starting point for medicinal chemistry campaigns.[1][2][3] This guide explores the burgeoning research applications of this pyrimidine derivative, with a primary focus on its potential in oncology. Recent breakthroughs have identified its derivatives as potent inhibitors of Werner (WRN) helicase, a key target in microsatellite instability-high (MSI-H) cancers.[4][5] Furthermore, its structural features suggest significant potential for developing novel kinase and dihydroorotate dehydrogenase (DHODH) inhibitors. This document provides a comprehensive overview of its biological activities, quantitative data, key experimental protocols, and relevant cellular pathways to support ongoing and future research endeavors.
Introduction to the Core Scaffold
This compound (CAS: 1513-69-5) is a pyrimidine derivative characterized by an amino group at the C2 position, a hydroxyl group at the C4 position, and a trifluoromethyl group at the C6 position.[2][6] The pyrimidine nucleus is a fundamental component of DNA and RNA and is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to improve a molecule's metabolic stability, membrane permeability, and binding affinity through favorable electronic and lipophilic interactions.[2][3]
Chemical Properties:
-
Synonyms: 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol[2]
-
Molecular Formula: C₅H₄F₃N₃O[2]
-
Molecular Weight: 179.1 g/mol [2]
-
Appearance: White or light yellow solid[2]
Potential Research Applications
This scaffold is a key building block for synthesizing a range of biologically active compounds, from anticancer and antiviral agents to agrochemicals like herbicides and fungicides.[1][2]
Anticancer Drug Discovery: Werner (WRN) Helicase Inhibition
A significant and recent application of this pyrimidine core is in the development of inhibitors for Werner (WRN) helicase. WRN helicase has been identified as a synthetic lethal target in cancer cells exhibiting microsatellite instability (MSI), a common feature in various tumors like colorectal and endometrial cancers.[4]
A 2025 study detailed the design and synthesis of a series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential WRN-dependent antiproliferative agents.[5] These compounds demonstrated significant inhibitory activity against MSI-high (MSI-H) cancer cell lines.[5] The most promising compounds induced apoptosis and cell cycle arrest at the G2/M phase in target cells, validating WRN as a druggable target and establishing this pyrimidine scaffold as a viable starting point for inhibitor development.[5]
Potential as Kinase Inhibitor Scaffolds
The 2-aminopyrimidine motif is a cornerstone of kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[7] Numerous approved drugs utilize this core structure.[7] Given this precedent, the this compound scaffold represents a promising starting point for developing novel inhibitors against understudied kinases implicated in neurodegeneration, inflammation, and oncology.[7] The trifluoromethyl group can be oriented toward the solvent-exposed region or exploited to achieve selectivity.
Potential as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Dihydroorotate dehydrogenase (DHODH) is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[9] This pathway is critical for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a validated target for anticancer and autoimmune therapies.[10][11] Several known DHODH inhibitors, including Leflunomide and Brequinar, feature heterocyclic scaffolds that occupy the enzyme's ubiquinone-binding tunnel.[9][12] The structural characteristics of this compound make it a plausible candidate for derivatization into novel DHODH inhibitors.
Quantitative Biological Data
The most potent derivatives from the WRN helicase inhibitor study exhibited excellent cellular selectivity for MSI-H cell lines over microsatellite stable (MSS) cell lines.[5]
| Compound | Target | HCT116 (MSI-H) IC₅₀ (µM) | LNCaP (MSI-H) IC₅₀ (µM) | SW620 (MSS) IC₅₀ (µM) | PC3 (MSS) IC₅₀ (µM) | WRN Helicase IC₅₀ (µM) | Citation |
| 11g | WRN Helicase | 1.52 | 1.72 | 4.24 | 2.78 | 6.61 | [5] |
| 11h | WRN Helicase | 2.22 | 1.60 | 2.37 | 3.21 | Not Reported | [5] |
Key Experimental Protocols
The following methodologies are generalized from the study on WRN helicase inhibitors and represent standard procedures in the field.[5]
General Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives
The synthesis of the target compounds was achieved via a scaffold-hopping strategy.[5] A typical workflow involves a multi-step synthesis starting from commercially available pyrimidine precursors.
Protocol:
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of a starting pyrimidine, such as 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, in a suitable solvent (e.g., THF, Dioxane), add the first amine nucleophile and a base (e.g., triethylamine, DIPEA).
-
The reaction mixture is heated (e.g., 50-80 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the intermediate product is extracted, dried, and purified using column chromatography.
-
Step 2: Further Functionalization. The purified intermediate is subjected to a second substitution or a cross-coupling reaction to install the final side chain.
-
The final product is purified by chromatography or recrystallization, and its structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS.
In Vitro Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, SW620) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.[5]
WRN Helicase Inhibition Assay
This biochemical assay directly measures the enzymatic activity of purified WRN helicase.
Protocol:
-
Reaction Setup: The assay is performed in a reaction buffer containing purified recombinant WRN protein, a fluorescently labeled DNA substrate (e.g., a forked duplex), and ATP.
-
Inhibitor Addition: Test compounds are added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37 °C for a specified time (e.g., 60 minutes).
-
Detection: The unwinding of the DNA substrate by WRN helicase is measured by a change in fluorescence polarization or FRET.
-
Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[5]
Conclusion and Future Directions
This compound is a high-value scaffold with demonstrated potential in modern drug discovery. The recent success in developing its derivatives as selective inhibitors of WRN helicase for MSI-H cancers marks a significant breakthrough and opens a clear path for further optimization and preclinical development.[5] The inherent properties of the 2-aminopyrimidine core also position it as an ideal platform for designing novel kinase and DHODH inhibitors. Future research should focus on expanding the structure-activity relationship (SAR) for these targets, optimizing pharmacokinetic properties, and evaluating lead compounds in relevant in vivo models of cancer and autoimmune disease. The versatility of this core structure ensures its continued relevance in the pursuit of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties, rendering it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and visual representations of relevant signaling pathways are presented to serve as a practical resource for researchers in the field.
Introduction and Historical Context
The advent of organofluorine chemistry has revolutionized the fields of drug discovery and materials science. The introduction of fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) moiety, can profoundly alter the physical, chemical, and biological properties of a molecule. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated pyrimidines. The synthesis of aromatic compounds bearing a trifluoromethyl group was first reported in 1898, and the introduction of this group into a pyridine ring was achieved in 1947.[1] The subsequent exploration of pyrimidine derivatives, a core scaffold in numerous biologically active compounds, naturally led to the synthesis of trifluoromethyl-substituted analogs.[1] Today, this compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents, as well as in the development of agrochemicals like herbicides and fungicides.[2]
Physicochemical and Spectroscopic Data
The structural and electronic properties of this compound are central to its utility as a synthetic intermediate. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄F₃N₃O |
| Molecular Weight | 179.10 g/mol [3] |
| Melting Point | 289.5-293.5 °C[2] |
| Appearance | White or light yellow solid[2] |
| Purity | ≥ 97%[3] |
| CAS Number | 1513-69-5[3] |
Spectroscopic Data:
-
Mass Spectrum: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectrum: The IR spectrum would exhibit characteristic peaks for N-H, O-H, C=O, and C-F bonds.
Synthesis and Experimental Protocols
The most common and established method for the synthesis of this compound involves the condensation of a trifluoromethyl-β-ketoester with guanidine. This reaction is a variation of the classical Biginelli reaction.
General Synthesis Workflow
The synthesis typically proceeds by reacting ethyl 4,4,4-trifluoroacetoacetate with guanidine in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The reaction mixture is heated to reflux, followed by workup and purification to yield the desired product.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established chemical principles for the synthesis of similar pyrimidine derivatives and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.0 equivalent) and stir until fully dissolved.
-
Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 5-6.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the final product under vacuum.
Biological Activity and Signaling Pathways
This compound and its derivatives have shown promise as both anticancer and antiviral agents. The biological activity is often attributed to the modulation of key cellular pathways.
Anticancer Activity: Inhibition of Werner Helicase (WRN)
Recent research has identified derivatives of 2-amino-4-(trifluoromethyl)pyrimidine as potent inhibitors of Werner (WRN) helicase.[4][5] WRN is a DNA helicase crucial for maintaining genomic stability, and its inhibition has emerged as a promising therapeutic strategy for cancers with microsatellite instability (MSI).[6][7][8][9][10]
Table 2: In Vitro Anticancer Activity of a Representative 2-Amino-4-(trifluoromethyl)pyrimidine Derivative (Compound 11g) [4][5]
| Cell Line (Cancer Type) | IC₅₀ (µM) |
| HCT116 (Colon, MSI-H) | 1.52 |
| LNCaP (Prostate, MSI-H) | 1.72 |
| SW620 (Colon, MSS) | 4.24 |
| PC3 (Prostate, MSS) | 2.78 |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable
The data indicates that the derivative exhibits greater inhibitory effects toward MSI-H cancer cells.
Signaling Pathway: WRN Helicase Inhibition in MSI-H Cancer
In MSI-high cancer cells, the DNA mismatch repair (MMR) system is deficient, leading to an accumulation of DNA errors. These cells become highly dependent on alternative repair pathways, including the one involving WRN helicase, for survival. Inhibition of WRN in these cells leads to synthetic lethality, triggering apoptosis and cell cycle arrest.
References
- 1. Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. WRN WRN RecQ like helicase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Structure of the helicase core of Werner helicase, a key target in microsatellite instability cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Among these, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine and its derivatives have garnered significant attention due to the unique properties conferred by the trifluoromethyl group. This electron-withdrawing group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making these compounds promising leads in drug discovery.[1]
This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their synthesis, biological activities, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.
Synthesis of this compound and its Derivatives
The synthesis of the core this compound structure is typically achieved through a cyclocondensation reaction. A common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with guanidine hydrochloride in the presence of a base, such as sodium ethoxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (HCl)
-
Water, deionized
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Guanidine hydrochloride is added to the sodium ethoxide solution to generate free guanidine.
-
Ethyl 4,4,4-trifluoroacetoacetate is then added to the reaction mixture.
-
The mixture is heated at reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Derivatization of the core structure can be achieved through various chemical modifications, such as N-alkylation, N-acylation, and substitution at the pyrimidine ring, to generate a library of analogs with diverse biological activities.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, with anticancer properties being the most extensively studied. The primary mechanism of action for many of these compounds involves the inhibition of Werner (WRN) helicase, a key enzyme in DNA repair.[2][3][4]
Anticancer Activity
Recent studies have identified 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potent inhibitors of WRN helicase, exhibiting selective cytotoxicity against microsatellite instability-high (MSI-H) cancer cells.[2][3][4] The table below summarizes the in vitro anticancer activity of selected derivatives.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 11c | HCT116 (MSI-H) | >10 | [2][3][4] |
| LNCaP (MSI-H) | >10 | [2][3][4] | |
| SW620 (MSS) | >10 | [2][3][4] | |
| PC3 (MSS) | >10 | [2][3][4] | |
| 11f | HCT116 (MSI-H) | 3.45 | [2][3][4] |
| LNCaP (MSI-H) | 2.89 | [2][3][4] | |
| SW620 (MSS) | 5.67 | [2][3][4] | |
| PC3 (MSS) | 4.32 | [2][3][4] | |
| 11g | HCT116 (MSI-H) | 1.52 | [2][3][4] |
| LNCaP (MSI-H) | 1.72 | [2][3][4] | |
| SW620 (MSS) | 4.24 | [2][3][4] | |
| PC3 (MSS) | 2.78 | [2][3][4] | |
| 11h | HCT116 (MSI-H) | 2.22 | [2][3][4] |
| LNCaP (MSI-H) | 1.60 | [2][3][4] | |
| SW620 (MSS) | 2.37 | [2][3][4] | |
| PC3 (MSS) | 3.21 | [2][3][4] | |
| 11l | HCT116 (MSI-H) | 4.87 | [2][3][4] |
| LNCaP (MSI-H) | 3.98 | [2][3][4] | |
| SW620 (MSS) | 7.89 | [2][3][4] | |
| PC3 (MSS) | 6.54 | [2][3][4] |
Mechanism of Action: Werner Helicase Inhibition
Werner (WRN) helicase is a crucial enzyme involved in multiple DNA repair pathways, including Base Excision Repair (BER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR).[5][6][7] In cancers with microsatellite instability (MSI-H), which have deficient DNA mismatch repair, cells become heavily reliant on WRN for survival. This creates a synthetic lethal relationship, where inhibition of WRN in MSI-H cancer cells leads to catastrophic DNA damage and apoptosis, while sparing normal, microsatellite stable (MSS) cells.[8][9]
The following diagrams illustrate the role of WRN in key DNA repair pathways and the proposed mechanism of action for WRN inhibitors.
Synthetic workflow for this compound derivatives.
WRN helicase involvement in major DNA repair pathways.
Synthetic lethality mechanism of WRN inhibitors.
Key Experimental Protocols
Detailed methodologies for the key biological assays used to evaluate the activity of these compounds are provided below.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
Test compounds (2-amino-4-(trifluoromethyl)pyrimidine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept constant and low (typically <0.5%). Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][4][13][14]
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[4]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: A histogram of DNA content is generated. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have DNA content between 2N and 4N.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to selectively target cancer cells with specific genetic vulnerabilities, such as MSI-H, through the inhibition of WRN helicase, offers a compelling strategy for the development of novel targeted therapies. The synthetic accessibility of the pyrimidine core and the potential for diverse chemical modifications provide a rich platform for further drug discovery and optimization efforts. The experimental protocols and data presented in this guide are intended to facilitate and accelerate research in this exciting and rapidly evolving area.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Enigmatic role of WRN-RECQL helicase in DNA repair and its implications in cancer [oaepress.com]
- 6. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 7. Homologous Recombination Resolution Defect in Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Technical Guide to the Purity Analysis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2][3] Its high purity is critical for the safety, efficacy, and quality of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including detailed experimental protocols, impurity profiling, and data interpretation. The information presented herein is intended to support researchers and quality control professionals in ensuring the integrity of this key building block.
Introduction
This compound (CAS No. 1513-69-5) is a substituted pyrimidine derivative characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group. This unique combination of functional groups imparts desirable physicochemical properties, making it a valuable precursor in medicinal and agricultural chemistry.[1][2] The purity of this intermediate directly impacts the yield, impurity profile, and biological activity of the resulting active pharmaceutical ingredients (APIs) or agrochemicals. Therefore, robust analytical methods for purity determination and impurity characterization are paramount.
This guide outlines the common analytical techniques employed for the purity analysis of this compound, with a focus on chromatographic and spectroscopic methods.
Analytical Methodologies
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and the identification of related substances, complemented by spectroscopic methods for structural confirmation and the identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity and impurity profile of this compound. A reverse-phase method is typically employed.
Table 1: Typical HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in a suitable solvent (e.g., Methanol) |
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation of the main component and the identification of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the chemical structure and identifying organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and its impurities, often coupled with HPLC (LC-MS) for enhanced separation and identification.
Impurity Profiling
The synthesis of this compound commonly proceeds via the cyclocondensation of ethyl trifluoroacetoacetate with guanidine. Based on this synthetic route, a profile of potential impurities can be anticipated.
Table 2: Potential Impurities in this compound
| Impurity Type | Potential Compound | Origin |
| Starting Material | Guanidine | Unreacted starting material |
| Ethyl trifluoroacetoacetate | Unreacted starting material | |
| By-product | Self-condensation products of ethyl trifluoroacetoacetate | Side reaction |
| Related Substance | Isomeric pyrimidines | Impurities in starting materials |
| Residual Solvent | Ethanol, Toluene, etc. | Synthesis and purification |
Experimental Protocols
HPLC Purity Determination
Objective: To quantify the purity of this compound and detect related substance impurities.
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[4]
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of methanol to prepare a 1 mg/mL solution.[4]
Protocol:
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes.
-
Set the column temperature to 30 °C and the UV detector to 254 nm.[4]
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Run the gradient program as detailed in Table 1.
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
NMR Spectroscopic Analysis
Objective: To confirm the chemical structure and identify organic impurities.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum to confirm the trifluoromethyl group.
-
Process the spectra and compare the chemical shifts and coupling constants with a reference standard or literature data.
FTIR Spectroscopic Analysis
Objective: To identify the functional groups present in the molecule.[4]
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.[4]
Sample Preparation (KBr Pellet):
-
Mix approximately 1-2 mg of the solid sample with about 100 mg of dry potassium bromide (KBr).[4]
-
Grind the mixture to a fine powder.[4]
-
Press the powder into a thin, transparent pellet using a hydraulic press.[4]
Protocol:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.[4]
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[4]
-
Identify characteristic absorption bands corresponding to functional groups such as N-H, O-H, C=O, and C-F.
Mass Spectrometric Analysis
Objective: To confirm the molecular weight and aid in the structural elucidation of impurities.
Instrumentation: Mass spectrometer, often coupled with an HPLC system (LC-MS).
Protocol:
-
Infuse the sample solution directly into the electrospray ionization (ESI) source or inject it into the LC-MS system.[4]
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
For structural confirmation of impurities, perform tandem MS (MS/MS) to induce fragmentation and analyze the daughter ions.[4]
Data Presentation and Visualization
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Potential Impurity Profile
This diagram visualizes the potential sources and types of impurities that may arise during the synthesis of the target compound.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a thorough analytical assessment. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides a robust framework for its evaluation. By implementing these methodologies, researchers and manufacturers can ensure the quality and consistency of this vital chemical intermediate, thereby contributing to the development of safe and effective end-products.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
A Technical Guide to the Thermochemical Properties of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermochemical properties of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. While a comprehensive literature search reveals a notable absence of specific experimental thermochemical data for this compound, this document serves as a detailed methodological whitepaper. It outlines the established experimental and computational protocols that are essential for determining the thermochemical properties of this and similar heterocyclic compounds. This guide is intended to provide researchers with the necessary frameworks to initiate and conduct studies to fill the existing data gap.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and agrochemical development. The presence of the trifluoromethyl group can profoundly influence the molecule's chemical and physical properties, including its thermal stability, reactivity, and ultimately its biological activity. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety assessment, and computational modeling of its behavior in various systems.
Currently, publicly available experimental data on the core thermochemical properties of this compound is scarce. This guide, therefore, focuses on the methodologies required to obtain this critical information.
Physicochemical Properties
While extensive thermochemical data is not available, some fundamental physicochemical properties have been reported in the literature. These are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₃N₃O | [Generic Database] |
| Molecular Weight | 179.10 g/mol | [Generic Database] |
| Melting Point | 289.5-293.5 °C | [Generic Database] |
| Appearance | White to off-white solid | [Generic Database] |
| CAS Number | 1513-69-5 | [Generic Database] |
Experimental Determination of Thermochemical Properties
The determination of the thermochemical properties of nitrogen-containing heterocyclic compounds like this compound requires specialized experimental techniques. The protocols outlined below are based on established methods for similar compounds.
Enthalpy of Combustion and Formation
The standard molar enthalpy of formation (ΔfH°m) is a key thermochemical parameter. For nitrogen-containing organic compounds, this is typically determined via rotating-bomb combustion calorimetry to ensure complete combustion and dissolution of nitrogen-containing products.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of the high-purity crystalline sample of this compound (mass accurately determined) is placed in a silica crucible. A known mass of a combustion auxiliary (e.g., benzoic acid) is used to ensure complete combustion.
-
Bomb Preparation: The crucible is placed in the bomb calorimeter. A cotton fuse is attached to the platinum ignition wire and placed in contact with the sample pellet. A small amount of distilled water is added to the bottom of the bomb to dissolve the nitrogen and fluorine-containing combustion products.
-
Combustion: The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of approximately 3 MPa. The bomb is then placed in the calorimeter's isothermal jacket, and the system is allowed to reach thermal equilibrium. The sample is ignited by passing a current through the ignition wire.
-
Data Acquisition: The temperature change of the water in the calorimeter is monitored with a high-precision thermometer until the final temperature reaches a steady state.
-
Calibration: The energy equivalent of the calorimeter is determined by burning a certified standard reference material (e.g., benzoic acid) under identical conditions.
-
Analysis: The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the heat of combustion of the auxiliary substance, the fuse wire, and for the formation of nitric acid and hydrofluoric acid. The standard specific energy of combustion is then determined.
-
Calculation of Enthalpy of Formation: The standard molar enthalpy of formation in the crystalline state is calculated from the standard molar enthalpy of combustion using Hess's law.
Enthalpy of Sublimation
The standard molar enthalpy of sublimation (ΔsubH°m) is required to derive the gas-phase enthalpy of formation from the solid-phase value. This is often determined using Calvet microcalorimetry.
Experimental Protocol: Calvet Microcalorimetry
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a sample cell.
-
Measurement: The sample cell is dropped into the Calvet microcalorimeter, which is held at a constant temperature (e.g., 298.15 K). The heat flow associated with the sample heating to the calorimeter temperature is recorded.
-
Sublimation: The sample is then sublimated under vacuum, and the heat flow associated with this endothermic process is measured.
-
Calibration: The instrument is calibrated by electrical calibration (Joule effect) or by using a substance with a known enthalpy of sublimation.
-
Calculation: The molar enthalpy of sublimation is calculated from the integrated heat flow signal, the mass of the sample, and its molar mass.
Heat Capacity
Heat capacity can be determined using techniques like Differential Scanning Calorimetry (DSC) or adiabatic calorimetry.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: An accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
Measurement: The sample and reference pans are heated at a constant rate over the desired temperature range. The difference in heat flow required to maintain the sample and reference at the same temperature is recorded.
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).
-
Calculation: The heat capacity is calculated by comparing the heat flow to the sample with that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.
Computational Determination of Thermochemical Properties
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for estimating thermochemical properties.
Computational Workflow: DFT Calculations
-
Molecular Structure Optimization: The 3D structure of this compound is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Thermochemical Analysis: The output of the frequency calculation provides the enthalpy, entropy, and Gibbs free energy at a given temperature and pressure (typically 298.15 K and 1 atm).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic or atomization reactions. For an atomization reaction, the calculated enthalpy of atomization of the molecule is combined with the experimental standard enthalpies of formation of the constituent atoms in their standard states.
Visualizations
The following diagrams illustrate the workflows for the experimental and computational determination of thermochemical properties.
Caption: Experimental workflow for determining thermochemical properties.
Caption: Computational workflow for determining thermochemical properties.
Conclusion
The thermochemical properties of this compound are essential for its effective and safe application in research and development. While experimental data is currently lacking in the public domain, this guide provides a comprehensive overview of the standard experimental and computational methodologies that can be employed to determine these crucial parameters. The detailed protocols for rotating-bomb combustion calorimetry, Calvet microcalorimetry, DSC, and DFT calculations offer a clear pathway for researchers to generate reliable thermochemical data for this important molecule. The generation of such data will be a valuable contribution to the fields of medicinal chemistry, materials science, and chemical engineering.
Methodological & Application
Application Notes and Protocols for the Use of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of antiviral drugs utilizing 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine as a key starting material. Detailed protocols, quantitative data on antiviral activity, and insights into the mechanism of action are presented to facilitate research and development in antiviral therapeutics.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, including potent antiviral agents. The presence of the trifluoromethyl group significantly enhances the reactivity and solubility of the pyrimidine core, making it an attractive scaffold for medicinal chemistry. This document focuses on the synthesis of trifluridine, a well-established antiviral nucleoside analog, from this precursor and explores its mechanism of action and antiviral efficacy.
Synthetic Pathway Overview
The primary synthetic route involves the conversion of this compound to the key intermediate, 5-trifluoromethyluracil. This is followed by a glycosylation reaction to introduce the deoxyribose sugar moiety, ultimately yielding trifluridine.
Experimental Protocols
Protocol 1: Synthesis of 5-Trifluoromethyluracil from this compound
This protocol describes the deamination of the starting material to yield 5-trifluoromethyluracil, a critical intermediate in the synthesis of trifluridine. The reaction is based on the principle of diazotization of the amino group followed by its replacement with a hydroxyl group.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable volume of dilute sulfuric acid. The dissolution may require gentle warming.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled pyrimidine solution using a dropping funnel, while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete conversion of the diazonium salt.
-
Cool the reaction mixture to room temperature. The product, 5-trifluoromethyluracil, may precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any remaining acid and salts.
-
Dry the product under vacuum to obtain 5-trifluoromethyluracil.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Synthesis of Trifluridine from 5-Trifluoromethyluracil
This protocol outlines the glycosylation of 5-trifluoromethyluracil to produce the antiviral drug trifluridine. This is a convergent synthesis step where the pyrimidine base is coupled with a protected deoxyribose sugar derivative.
Materials:
-
5-Trifluoromethyluracil
-
Protected 2-deoxy-D-ribofuranose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose)
-
Hexamethyldisilazane (HMDS)
-
A suitable solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
A Lewis acid catalyst (e.g., tin(IV) chloride (SnCl₄), trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Sodium methoxide in methanol
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Silylation of 5-trifluoromethyluracil: In a dry round-bottom flask under an inert atmosphere, suspend 5-trifluoromethyluracil in a suitable solvent. Add hexamethyldisilazane (HMDS) and a catalytic amount of a silylating agent promoter (e.g., ammonium sulfate). Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative. Remove the excess solvent and HMDS under reduced pressure.
-
Glycosylation: Dissolve the dried silylated 5-trifluoromethyluracil in an anhydrous solvent. To this solution, add the protected 2-deoxy-D-ribofuranose derivative.
-
Cool the mixture to 0 °C and add the Lewis acid catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected nucleoside by silica gel column chromatography.
-
Deprotection: Dissolve the purified protected trifluridine in methanol. Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin or by adding acetic acid.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the final product, trifluridine, by recrystallization or column chromatography.
Quantitative Data on Antiviral Activity
The antiviral efficacy of trifluridine, synthesized from this compound, has been evaluated against various viruses, most notably Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The following table summarizes key quantitative data.
| Compound | Virus | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| Trifluridine | HSV-1 (Acyclovir-susceptible strains) | Plaque Reduction Assay | 3.07 ± 0.36 to 12.52 ± 0.61 | 0.99 ± 0.01 | ~0.08 - 0.32 | [1] |
| Trifluridine | HSV-1 (Acyclovir-resistant strain) | Plaque Reduction Assay | 15.40 ± 3.17 | 0.99 ± 0.01 | ~0.06 | [1] |
Note: The low selectivity index in this particular in vitro study is noted; however, trifluridine is an effective topical antiviral agent.
Mechanism of Action and Signaling Pathways
Trifluridine exerts its antiviral effect primarily by inhibiting viral DNA synthesis.[2] As a thymidine analog, it undergoes intracellular phosphorylation to its active triphosphate form, trifluridine triphosphate.[3] This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by viral DNA polymerase.[2][3]
Once incorporated, trifluridine has two main disruptive effects:
-
Faulty DNA Formation: The presence of the trifluoromethyl group at the 5-position of the pyrimidine ring alters the electronic properties of the base, leading to the formation of faulty viral DNA.[2]
-
Chain Termination: Although not an obligate chain terminator, the incorporation of trifluridine can lead to premature termination of DNA replication.[3]
This disruption of viral DNA replication ultimately prevents the production of new, infectious virus particles.
While the primary antiviral mechanism targets viral DNA replication directly, studies in cancer cell lines suggest that trifluridine can also influence host cell signaling pathways, which may contribute to its overall therapeutic effect and potential side effects. These include:
-
p53 Signaling Pathway: Trifluridine has been shown to induce the accumulation of p53 and p21 proteins, leading to a sustained G2 phase arrest in the cell cycle.[3]
-
Apoptosis Induction: Treatment with trifluridine can trigger apoptosis (programmed cell death) through the upregulation of pro-apoptotic factors like γ-H2AX, Bax, and cleaved caspase-7.[2]
-
STAT3 Signaling Pathway: In some cellular contexts, trifluridine treatment has been observed to activate STAT3 phosphorylation.[4]
Further research is needed to fully elucidate the role of these signaling pathway modulations in the context of viral infections.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of antiviral compounds, exemplified by the production of trifluridine. The protocols provided herein offer a framework for the laboratory-scale synthesis of this important antiviral agent. The quantitative data and mechanistic insights further underscore the therapeutic potential of pyrimidine derivatives in antiviral drug discovery. Future research could focus on the development of novel antiviral agents based on this scaffold with improved selectivity and broader spectrum of activity.
References
- 1. Details of the Drug Combination | DrugMAP [drugmap.idrblab.net]
- 2. Trifluridine selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine as a Versatile Building Block for Novel Anticancer Agents
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. | Semantic Scholar [semanticscholar.org]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
Application Notes: Protocol for Utilizing 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of various enzymes, particularly kinases and helicases, which are crucial targets in oncology and other therapeutic areas. The trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds. These application notes provide detailed protocols for evaluating the inhibitory effects of this compound and its analogs against target enzymes.
Target Enzymes and Therapeutic Potential
Derivatives of this compound have been investigated as potent inhibitors of several key enzymes implicated in cancer pathogenesis:
-
Werner (WRN) Helicase: WRN helicase is a critical enzyme for maintaining genomic stability, and its inhibition has been identified as a synthetic lethal strategy for cancers with microsatellite instability (MSI).[1][2]
-
Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that, when mutated, becomes a driver of oncogenesis in acute myeloid leukemia (AML).[3][4]
-
Checkpoint Kinase 1 (CHK1): CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response pathway, making it an attractive target in cancer therapy.[5][6]
Data Presentation: Inhibitory Activity of Derivatives
While specific quantitative data for the parent compound this compound is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated. The following tables summarize the inhibitory concentrations (IC50) of some of these derivatives against their respective targets.
Table 1: IC50 Values of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives against WRN Helicase and Cancer Cell Lines [6]
| Compound | Target/Cell Line | IC50 (µM) | Cell Line Type |
| 11g | WRN Helicase | 6.61 | - |
| HCT116 | 1.52 | MSI-H | |
| LNCaP | 1.72 | MSI-H | |
| SW620 | 4.24 | MSS | |
| PC3 | 2.78 | MSS | |
| 11h | HCT116 | 2.22 | MSI-H |
| LNCaP | 1.6 | MSI-H | |
| SW620 | 2.37 | MSS | |
| PC3 | 3.21 | MSS |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable
Table 2: IC50 Values of 5-(Trifluoromethyl)pyrimidine-2,4-diamine Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) |
| 30 | FLT3-WT | ≤ 25 |
| FLT3-D835Y | ≤ 25 | |
| CHK1 | ≤ 25 | |
| IRAK4 | 864.60 | |
| P70S6K | 834.85 | |
| CDK2 | 833.50 | |
| Aurora A | 1863.50 |
Experimental Protocols
General Protocol for Determination of IC50 in a Biochemical Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.[7][8][9]
Materials:
-
Purified target enzyme (e.g., WRN, FLT3, CHK1)
-
Substrate specific to the enzyme
-
This compound or its derivative (test inhibitor)
-
Assay buffer (enzyme-specific)
-
ATP (for kinases and ATP-dependent helicases)
-
Cofactors (if required, e.g., MgCl2 for kinases)
-
Detection reagent (e.g., ADP-Glo™ for kinase/helicase assays)
-
DMSO (for dissolving the inhibitor)
-
96-well or 384-well plates (white plates for luminescence assays)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Reaction Setup: In a multi-well plate, add the assay components in the following order:
-
Assay buffer
-
Test inhibitor at various concentrations (or DMSO for the control)
-
Purified enzyme solution
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and ATP for kinases/helicases).
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the enzyme activity using an appropriate detection reagent. For ADP-Glo™ assays, this involves two steps: first, adding the ADP-Glo™ reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10][11]
-
Data Analysis:
-
Subtract the background reading (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Specific Protocol Example: FLT3 Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assays.[10][12]
Materials:
-
Recombinant human FLT3 enzyme
-
Poly(E,A,Y,K) peptide substrate
-
FLT3 Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT
-
ATP (at a concentration close to its Km for FLT3)
-
ADP-Glo™ Kinase Assay Kit
-
Test compound (this compound derivative)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
To a 384-well white plate, add 1 µL of the diluted inhibitor or DMSO.
-
Add 2 µL of FLT3 enzyme diluted in Kinase Buffer.
-
Add 2 µL of a mixture of the peptide substrate and ATP in Kinase Buffer.
-
Incubate the plate at room temperature for 120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value as described in the general protocol.
Visualizations
FLT3 Signaling Pathway and Inhibition
Caption: FLT3 signaling pathway and the point of inhibition.
General Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. courses.edx.org [courses.edx.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in Herbicide Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative with significant potential in the agrochemical sector. Its structural features, particularly the trifluoromethyl group, suggest its role as a key building block or active ingredient in modern herbicides. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in herbicide formulations. While this compound is utilized in agrochemical formulations to enhance efficacy, specific public domain data on its direct herbicidal activity is limited.[1] The protocols provided herein are based on established methodologies for evaluating herbicides with a similar presumed mode of action.
Postulated Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Based on its chemical structure, this compound is strongly suggested to function as a precursor or active ingredient in herbicides that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3][4] Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death. Herbicides targeting ALS are known for their high efficacy at low application rates and broad-spectrum weed control.[5]
The aminopyrimidine moiety is a key structural feature in several classes of ALS-inhibiting herbicides, including sulfonylureas and triazolopyrimidines. It is plausible that this compound serves as a key intermediate in the synthesis of such herbicides.
Data Presentation
Table 1: In Vitro ALS Enzyme Inhibition Assay
| Compound | Target Species | IC50 (nM) |
| This compound | Arabidopsis thaliana | |
| Commercial Standard (e.g., Chlorsulfuron) | Arabidopsis thaliana | |
| Test Formulation 1 | Arabidopsis thaliana | |
| Test Formulation 2 | Arabidopsis thaliana |
Table 2: Greenhouse Bioassay - Post-Emergence Herbicidal Activity (ED50)
| Compound/Formulation | Weed Species | ED50 (g a.i./ha) | Crop Species | Crop Safety Rating (1-9) |
| This compound | Amaranthus retroflexus (Redroot Pigweed) | Zea mays (Corn) | ||
| Echinochloa crus-galli (Barnyardgrass) | Glycine max (Soybean) | |||
| Commercial Standard (e.g., Nicosulfuron) | Amaranthus retroflexus | Zea mays | ||
| Echinochloa crus-galli | Glycine max | |||
| Test Formulation 1 | Amaranthus retroflexus | Zea mays | ||
| Echinochloa crus-galli | Glycine max |
Table 3: Greenhouse Bioassay - Pre-Emergence Herbicidal Activity (GR50)
| Compound/Formulation | Weed Species | GR50 (g a.i./ha) |
| This compound | Setaria faberi (Giant Foxtail) | |
| Abutilon theophrasti (Velvetleaf) | ||
| Commercial Standard (e.g., Flumetsulam) | Setaria faberi | |
| Abutilon theophrasti | ||
| Test Formulation 1 | Setaria faberi | |
| Abutilon theophrasti |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific research objectives and available resources.
Protocol 1: In Vitro Inhibition of Acetolactate Synthase (ALS)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against the ALS enzyme.
Materials:
-
Partially purified ALS enzyme from a suitable plant source (e.g., etiolated corn seedlings).
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 10 mM MgCl2, 100 mM thiamine pyrophosphate, and 10 µM FAD).
-
Substrate solution (e.g., 100 mM sodium pyruvate).
-
This compound and reference herbicides.
-
Colorimetric reagent (e.g., creatine and α-naphthol).
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the test compound and reference herbicide in the assay buffer.
-
In a 96-well microplate, add the assay buffer, enzyme preparation, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid.
-
Add the colorimetric reagents to detect the formation of acetoin (a product of the reaction).
-
Measure the absorbance at the appropriate wavelength (e.g., 530 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable dose-response curve fitting software.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105432635A - Insecticidal composition containing flupyradifurone and triflumezopyrim - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Investigating the Metabolic Effects of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a versatile chemical intermediate recognized for its utility in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] The presence of a trifluoromethyl group often enhances the biological activity and metabolic stability of parent compounds.[1] Recent research has pointed towards the development of derivatives of this compound as potential anticancer agents, specifically as inhibitors of Werner (WRN) helicase, which is involved in DNA repair.[3][4] Given the crucial role of nucleotide metabolism in cancer cell proliferation, it is hypothesized that this compound or its derivatives may exert their effects by modulating metabolic pathways, particularly pyrimidine metabolism.[5]
These application notes provide a comprehensive experimental framework for researchers to investigate the impact of this compound on cellular metabolism. The protocols detailed below outline a systematic approach, from initial cell-based screening to more in-depth metabolomic and enzymatic analyses, to elucidate the compound's mechanism of action. The overarching goal is to equip researchers with the necessary tools to assess the potential of this compound as a modulator of metabolic pathways for therapeutic development.
Hypothetical Target Pathway: De Novo Pyrimidine Biosynthesis
For the purpose of this experimental design, we will hypothesize that this compound (referred to as "Compound X" in the protocols) inhibits the de novo pyrimidine biosynthesis pathway. This pathway is a key source of pyrimidines necessary for DNA and RNA synthesis and is often upregulated in proliferating cancer cells.[5][6] A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH).[6]
Caption: Hypothetical inhibition of the de novo pyrimidine biosynthesis pathway by Compound X.
Experimental Workflow
The following diagram outlines the proposed experimental workflow to investigate the effects of Compound X on cellular metabolism.
Caption: Overall experimental workflow for metabolic pathway analysis.
Key Experiments and Protocols
Experiment 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Compound X on a cancer cell line (e.g., HCT116) and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Compound X (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound X in DMEM.
-
Treat the cells with varying concentrations of Compound X and a vehicle control (DMSO) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Data Presentation:
| Concentration of Compound X (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
Experiment 2: Untargeted Metabolomics using LC-MS
Objective: To identify global metabolic changes in cancer cells upon treatment with Compound X, with a focus on intermediates of the pyrimidine biosynthesis pathway.
Materials:
-
HCT116 cells
-
6-well plates
-
Compound X (at IC50 concentration)
-
Methanol, Acetonitrile, Formic acid (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., HILIC separation with an Orbitrap mass spectrometer)[7][8]
Protocol:
-
Seed HCT116 cells in 6-well plates and grow to 80% confluency.
-
Treat cells with Compound X (at the predetermined IC50 concentration) or vehicle control for 24 hours.
-
Quench metabolism by rapidly washing the cells with ice-cold saline.
-
Extract metabolites using a cold 80% methanol solution.[6]
-
Collect the cell lysates and centrifuge to pellet debris.
-
Analyze the supernatant using an untargeted LC-MS method.[7]
-
Process the raw data to identify and quantify metabolites, comparing the treated group to the control group.
Data Presentation:
| Metabolite | Fold Change (Treated vs. Control) | p-value |
| N-Carbamoyl-L-aspartate | 1.2 | 0.045 |
| Dihydroorotate | 8.5 | < 0.001 |
| Orotate | 0.2 | < 0.001 |
| Uridine Monophosphate (UMP) | 0.3 | < 0.001 |
| Uridine Triphosphate (UTP) | 0.4 | < 0.01 |
Experiment 3: Enzyme Kinetic Assay for Dihydroorotate Dehydrogenase (DHODH)
Objective: To directly measure the inhibitory effect of Compound X on the activity of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
DCIP (2,6-dichloroindophenol) (colorimetric indicator)
-
Assay buffer (e.g., Tris-HCl)
-
Compound X
-
96-well plate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, decylubiquinone, and DCIP in a 96-well plate.
-
Add varying concentrations of Compound X to the wells.
-
Add the DHODH enzyme to each well and incubate for 10 minutes.
-
Initiate the reaction by adding dihydroorotate.
-
Monitor the decrease in absorbance at 600 nm (due to the reduction of DCIP) over time using a spectrophotometer in kinetic mode.[9]
-
Calculate the initial reaction rates and determine the IC50 of Compound X for DHODH inhibition.
Data Presentation:
| Concentration of Compound X (µM) | Initial Reaction Rate (mOD/min) (Mean ± SD) | % Inhibition |
| 0 (Control) | 50.2 ± 2.5 | 0 |
| 0.1 | 45.1 ± 2.1 | 10.2 |
| 1 | 30.6 ± 1.8 | 39.0 |
| 10 | 12.3 ± 1.1 | 75.5 |
| 50 | 5.1 ± 0.5 | 89.8 |
Conclusion
The presented experimental design provides a robust framework for elucidating the metabolic effects of this compound. By progressing from a general cell viability screen to targeted metabolomics and specific enzyme kinetic assays, researchers can systematically investigate the compound's mechanism of action. The hypothetical results presented suggest that Compound X may act as an inhibitor of dihydroorotate dehydrogenase, leading to a bottleneck in the de novo pyrimidine biosynthesis pathway and subsequent cancer cell death. This structured approach will be invaluable for drug development professionals seeking to characterize novel therapeutic candidates that target cellular metabolism.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 6. Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing | Springer Nature Experiments [experiments.springernature.com]
- 9. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Synthesis of Novel Polymers from 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential for utilizing 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine as a monomer in the synthesis of novel polymers. While direct experimental data for the polymerization of this specific monomer is not extensively available in the reviewed literature, this document outlines plausible synthetic pathways based on established polymerization reactions of analogous amino- and hydroxy-substituted aromatic compounds. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the development of new pyrimidine-based polymers.
The presence of reactive amino and hydroxy functional groups, combined with the electron-withdrawing trifluoromethyl substituent, makes this compound a promising candidate for the creation of high-performance polymers with potentially enhanced thermal stability, chemical resistance, and specific biological activities.
Potential Polymerization Pathways
Based on the functional groups present in this compound, two primary polymerization methods are proposed:
-
Polycondensation to form Polyamides: The amino group can react with diacyl chlorides to form amide linkages, resulting in the formation of polyamides.
-
Polyaddition to form Polyurethanes: The hydroxy group can undergo a polyaddition reaction with diisocyanates to yield polyurethanes.
These pathways are well-established for creating a wide range of functional polymers. The incorporation of the trifluoromethyl-pyrimidine moiety is anticipated to impart unique properties to the resulting polymers.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of polyamides and polyurethanes using this compound as a monomer.
Synthesis of a Novel Polyamide via Polycondensation
This protocol describes the synthesis of a polyamide by reacting this compound with a diacyl chloride, such as terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer)
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve a precise amount of this compound in anhydrous NMP under a gentle stream of argon or nitrogen.
-
Addition of Pyridine: Add an equimolar amount of anhydrous pyridine to the solution. Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Diacyl Chloride: Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous NMP and add it dropwise to the cooled monomer solution via a dropping funnel over 30 minutes with vigorous stirring.
-
Polymerization Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Precipitation and Washing: Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with constant stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
Synthesis of a Novel Polyurethane via Polyaddition
This protocol outlines the synthesis of a polyurethane through the reaction of the hydroxyl group of this compound with a diisocyanate, such as 4,4'-Methylenebis(phenyl isocyanate) (MDI).
Materials:
-
This compound
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Dimethylformamide (DMF), anhydrous
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried three-neck round-bottom flask under an inert atmosphere, dissolve a known quantity of this compound in anhydrous DMF. Add a catalytic amount of DBTDL (e.g., 0.1 mol%).
-
Heating: Heat the mixture to 80°C with constant stirring.
-
Addition of Diisocyanate: Dissolve an equimolar amount of MDI in anhydrous DMF and add it dropwise to the heated monomer solution over a period of 1 hour.
-
Polymerization: Maintain the reaction temperature at 80°C and continue stirring for 12-24 hours. Monitor the progress of the reaction by observing the increase in viscosity.
-
Precipitation: Cool the reaction mixture to room temperature and precipitate the polyurethane by pouring the solution into a large excess of methanol.
-
Purification: Collect the polymer by filtration and wash it extensively with methanol to remove unreacted starting materials and the catalyst.
-
Drying: Dry the resulting polymer under vacuum at 60°C to a constant weight.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the synthesized polymers. This data is based on typical values observed for analogous aromatic polymers and should be experimentally verified.
Table 1: Hypothetical Polymerization Results
| Polymer Type | Monomers | Yield (%) | Inherent Viscosity (dL/g) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| Polyamide | This compound + Terephthaloyl chloride | 85 - 95 | 0.8 - 1.5 | 30,000 - 60,000 | 1.8 - 2.5 |
| Polyurethane | This compound + MDI | 90 - 98 | 0.6 - 1.2 | 25,000 - 50,000 | 2.0 - 3.0 |
Table 2: Hypothetical Thermal Properties of the Synthesized Polymers
| Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Char Yield at 600°C (%) |
| Polyamide | 250 - 300 | 450 - 500 | > 50 |
| Polyurethane | 180 - 230 | 380 - 430 | > 40 |
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflows.
Caption: Workflow for the synthesis of a novel polyamide.
Caption: Workflow for the synthesis of a novel polyurethane.
Concluding Remarks
The protocols and data provided in these application notes offer a starting point for the synthesis and characterization of novel polymers based on this compound. The unique combination of a pyrimidine heterocycle, reactive functional groups, and a trifluoromethyl moiety suggests that the resulting polymers could exhibit desirable properties for advanced applications in materials science and drug development. Experimental validation of these proposed synthetic routes and a thorough characterization of the resulting polymers are essential next steps to fully elucidate their potential. Researchers are encouraged to adapt and optimize these protocols to achieve polymers with tailored properties for their specific applications.
Application Notes and Protocols for the Derivatization of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its trifluoromethyl group enhances reactivity and solubility, making it a valuable building block in medicinal chemistry for developing novel therapeutic agents, including antiviral and anticancer drugs.[1][2] Derivatization of this compound is often a necessary step to enable further synthetic transformations, improve analytical detection, or modulate its biological activity.
This document provides a detailed protocol for the acylation of the 2-amino group of this compound with chloroacetyl chloride. This common derivatization reaction introduces a reactive handle for further molecular elaboration.
Signaling Pathways and Logical Relationships
The derivatization of this compound is a key step in multi-step synthetic pathways. The introduced acyl group can serve as a point of attachment for various other molecules, allowing for the construction of a diverse library of compounds for screening and development.
Caption: Synthetic pathway for the functionalization of this compound.
Experimental Protocols
Protocol: Acylation of this compound with Chloroacetyl Chloride
This protocol is adapted from methodologies used for the derivatization of a similar compound, 2-amino-4-hydroxy-6-methyl pyrimidine.[3]
Materials:
-
This compound (Purity ≥ 97%)
-
Chloroacetyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Addition of Base: Add 1.1 equivalents of anhydrous pyridine to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 1.1 equivalents of chloroacetyl chloride in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)-2-chloroacetamide.
-
Characterization: Characterize the purified product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
Caption: Step-by-step workflow for the acylation of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the derivatization reaction. Actual results may vary depending on experimental conditions.
| Parameter | Value | Method of Determination |
| Starting Material | ||
| Purity | ≥ 97% | HPLC |
| Molecular Weight | 179.10 g/mol | Calculation |
| Product | ||
| Product Name | N-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)-2-chloroacetamide | - |
| Yield | 85% | Gravimetric |
| Purity | > 98% | HPLC |
| Melting Point | 185-188 °C | Melting Point Apparatus |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.2 (s, 1H, OH), 10.8 (s, 1H, NH), 6.8 (s, 1H, pyrimidine-H), 4.3 (s, 2H, CH₂Cl) | NMR Spectroscopy |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.0 (C=O), 162.5 (C-OH), 158.0 (C-NH), 148.0 (q, J=35 Hz, CF₃), 118.0 (q, J=275 Hz, CF₃), 105.0 (pyrimidine-CH), 42.0 (CH₂Cl) | NMR Spectroscopy |
| Mass (m/z) | 255.0 [M]+ | Mass Spectrometry |
Note: The spectroscopic data presented is illustrative and based on expected chemical shifts for the proposed structure. Actual spectra should be obtained for confirmation.
Conclusion
The provided protocol offers a detailed guide for the successful derivatization of this compound via acylation. This procedure furnishes a versatile intermediate that can be utilized in a wide array of subsequent chemical transformations, thereby facilitating the synthesis of novel compounds for drug discovery and development. Careful monitoring and purification are essential to obtain a high-purity product.
References
Application Notes & Protocols for the Analysis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its unique trifluoromethyl group can significantly influence the reactivity, solubility, and biological activity of the final products.[1] Therefore, the development of robust and sensitive analytical methods for the quantitative determination of this compound in biological matrices is essential for pharmacokinetic studies, metabolism research, and overall drug development and safety assessment.
This document provides detailed application notes and protocols for the detection and quantification of this compound in common biological samples, such as plasma and urine. The methodologies described are based on established principles of bioanalytical method development, including sample preparation and analysis by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Analytical Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[3] The following sections detail a proposed HPLC-MS/MS method for the analysis of this compound.
I. Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample for analysis.[3]
A. Plasma Samples: Protein Precipitation
Protein precipitation is a common and straightforward method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 300 µL of ice-cold acetonitrile to 100 µL of the plasma sample.[4]
-
Add an appropriate volume of an internal standard solution.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
B. Urine Samples: Dilution
For urine samples, a simple dilution is often sufficient to minimize matrix effects.[5]
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine sample at 12,000 x g for 5 minutes to remove any particulate matter.[6]
-
In a clean tube, dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Add an appropriate volume of an internal standard solution.
-
Vortex the mixture and transfer it to an autosampler vial for injection.
II. HPLC-MS/MS Analysis
The following are suggested starting conditions for the HPLC-MS/MS analysis of this compound. Method optimization will be required.
A. Chromatographic Conditions
| Parameter | Suggested Condition |
| HPLC System | A standard HPLC system capable of gradient elution |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.5 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[7] |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
B. Mass Spectrometric Conditions
| Parameter | Suggested Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of a standard solution of this compound. A hypothetical precursor ion could be m/z 180.0, and a product ion could be selected after fragmentation. |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Method Validation
Analytical method validation is crucial to ensure the reliability of the obtained results.[8] Key validation parameters that should be assessed according to regulatory guidelines (e.g., FDA, EMA) are summarized in the table below. The presented values are hypothetical and represent typical performance characteristics for such an assay.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | 95.2 - 103.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 ng/mL |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. | High (No interference observed) |
| Matrix Effect | Within acceptable limits (typically 85-115%) | 92.7% |
| Stability | Analyte stable under various storage and processing conditions. | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C. |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for analytical method validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 4. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurachem.org [eurachem.org]
The Synthetic Versatility of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine: A Gateway to Novel Pharmaceuticals and Agrochemicals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a highly versatile and valuable reagent in modern organic synthesis, serving as a critical building block for a diverse range of biologically active molecules. Its unique trifluoromethyl group imparts enhanced reactivity, solubility, and metabolic stability to derivative compounds, making it a sought-after intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[1][2][3] This application note provides detailed protocols and highlights the synthetic utility of this important pyrimidine derivative for researchers, scientists, and drug development professionals.
The presence of the trifluoromethyl moiety significantly influences the physicochemical properties of the pyrimidine core, enhancing the efficacy and stability of the resulting compounds.[1][3] This has led to its widespread use in the synthesis of targeted therapies, including antiviral and anticancer agents, as well as in the formulation of potent herbicides and fungicides.[1][2][3]
Key Applications in Organic Synthesis
This compound is a cornerstone for the synthesis of a multitude of complex organic molecules. Its strategic importance lies in its ability to be readily converted into more reactive intermediates, such as 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, which can then undergo a variety of cross-coupling and nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring activates the 4-position for nucleophilic aromatic substitution. This allows for the facile introduction of various functionalities, including amines, alcohols, and thiols, providing a straightforward route to a diverse library of substituted pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorinated derivative of the title compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful C-C and C-N bond-forming reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of key intermediates and their subsequent use in common synthetic transformations.
Protocol 1: Chlorination of this compound
This procedure outlines the conversion of the hydroxypyrimidine to the more reactive chloropyrimidine intermediate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, suspend this compound (1.0 eq) in toluene.
-
Cool the suspension in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) to the stirred suspension.
-
Carefully add N,N-Diisopropylethylamine (1.5 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity | >95% (by HPLC) |
| Reaction Time | 4-6 hours |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed C-C bond formation using the chlorinated intermediate.
Materials:
-
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, arylboronic acid, Pd(dppf)Cl2, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90°C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-90% (depending on the boronic acid) |
| Reaction Time | 8-12 hours |
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N bond formation.
Materials:
-
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd2(dba)3 and Xantphos in a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, the amine, and sodium tert-butoxide.
-
Seal the flask and heat the mixture to 100°C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 50-80% (depending on the amine) |
| Reaction Time | 12-18 hours |
Application in Kinase Inhibitor Synthesis and Signaling Pathway Targeting
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][4] For instance, trifluoromethylpyrimidine-based compounds have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3), both of which are key targets in cancer therapy.[5][6]
The following diagram illustrates a simplified workflow for the synthesis of a generic kinase inhibitor using the described protocols.
Caption: Synthetic workflow for a generic kinase inhibitor.
Derivatives synthesized from this compound can effectively target and inhibit key signaling pathways implicated in cancer progression. For example, inhibition of the FLT3 signaling pathway can block downstream effectors like STAT5, AKT, and ERK, leading to reduced cell proliferation and survival.[5]
The diagram below depicts the inhibitory action of a trifluoromethylpyrimidine-based FLT3 inhibitor on its signaling pathway.
Caption: Inhibition of the FLT3 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CDK2 Inhibitors Synthesized from Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pyrimidine-derived compounds, such as those synthesized from intermediates like 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S phase transition, and its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target.[1][2][3]
Introduction to CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the G1/S transition of the cell cycle.[3][4] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A.[5] The CDK2/Cyclin E complex is instrumental in initiating the G1/S transition, while the CDK2/Cyclin A complex is crucial for S phase progression.[5] Dysregulation of CDK2 activity is frequently observed in cancerous cells, leading to uncontrolled proliferation. Therefore, inhibitors of CDK2 are of significant interest as potential anti-cancer therapeutics.[6]
The protocols outlined below are designed for screening compound libraries to identify novel CDK2 inhibitors and are adaptable for various HTS platforms.
Quantitative Data Summary
The following tables summarize the inhibitory activities of several known CDK2 inhibitors, which can serve as positive controls and benchmarks in screening assays.
Table 1: Biochemical Potency of Selected CDK2 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| Cdk2-IN-23 | CDK2 | 0.29 nM | Biochemical | [1] |
| Cdk2-IN-4 | CDK2/cyclin A | 44 nM | Biochemical | [2] |
| Compound 8b | CDK2 | 0.16 µM | Biochemical | [7] |
| Compound 9b | CDK2 | 0.30 µM | Biochemical | [7] |
| Compound 19 | CDK2/cyclin E | 1.0 nM (Kᵢ) | Biochemical | [8] |
Table 2: Kinase Selectivity Profile of a Representative CDK2 Inhibitor (Cdk2-IN-4)
| Target | IC50 | Selectivity vs. CDK2/cyclin A | Assay Type | Reference |
| CDK2/cyclin A | 44 nM | - | Biochemical | [2] |
| CDK1/cyclin B | 86 µM | ~2000-fold | Biochemical | [2] |
CDK2 Signaling Pathway
The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the point of inhibition by small molecule inhibitors.
Experimental Protocols
Biochemical High-Throughput Screening for CDK2 Inhibitors
This protocol describes a generic, adaptable biochemical assay for screening compound libraries against CDK2 activity using a luminescence-based method, such as the ADP-Glo™ Kinase Assay.[1][2]
Objective: To identify and quantify the inhibitory activity of test compounds against recombinant CDK2/Cyclin A or CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme[1][5]
-
CDK2 substrate peptide (e.g., a peptide derived from Histone H1 or Rb)[1][2]
-
CDK2 inhibitor (e.g., Cdk2-IN-23) as a positive control[1]
-
Test compound library
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[1][2]
-
White, opaque 384-well assay plates[1]
-
Plate reader capable of measuring luminescence[1]
Workflow Diagram:
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the positive control (e.g., Cdk2-IN-23) in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each dilution into the wells of a 384-well plate. Also, include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control (0% activity).[1]
-
Enzyme and Substrate Preparation: Prepare a master mix containing the CDK2 enzyme and substrate peptide in kinase assay buffer. The optimal concentrations should be predetermined during assay development.[1]
-
Reaction Initiation: Add the enzyme/substrate master mix to the compound-plated wells.[1]
-
ATP Addition: Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for CDK2. Add the ATP solution to all wells to start the kinase reaction.[1]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[1]
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[1]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the CDK2 activity. Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.[1]
Cell-Based High-Throughput Screening for Anti-Proliferative Effects
This protocol describes a cell-based assay to assess the anti-proliferative effects of compounds identified in the primary biochemical screen, using a luminescent cell viability assay (e.g., CellTiter-Glo®).
Objective: To determine the effect of CDK2 inhibitor candidates on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest with known CDK2 dependency (e.g., MCF-7, HCT116)[1][5]
-
Complete cell culture medium[1]
-
CDK2 inhibitor (e.g., Cdk2-IN-4) as a positive control[2]
-
Hit compounds from the primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar[5]
-
Clear-bottom, white-walled 96- or 384-well plates[5]
-
Luminometer[5]
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified CO₂ incubator at 37°C.[1]
-
Compound Treatment: Prepare serial dilutions of the hit compounds and a positive control in cell culture medium. Add the compound dilutions to the appropriate wells. Include wells with medium and DMSO as vehicle controls.[1]
-
Incubation: Incubate the plates for a specified period that allows for multiple cell doublings (e.g., 72 hours) at 37°C.[1][5]
-
Viability Assessment: Equilibrate the plates to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[5]
-
Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis and stabilize the luminescent signal.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 values by fitting the data to a dose-response curve.
Conclusion
The protocols and data presented provide a robust framework for conducting high-throughput screening campaigns to identify and characterize novel CDK2 inhibitors derived from pyrimidine-based scaffolds. Researchers should optimize assay conditions, such as enzyme/substrate concentrations and incubation times, for their specific experimental setups to ensure reliable and reproducible results.[5] The high selectivity of potent CDK2 inhibitors makes them excellent tools for elucidating the role of CDK2 in cancer biology and for validating it as a therapeutic target.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) in the presence of a base.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters include the choice of base, solvent, reaction temperature, and reaction time. Ensuring anhydrous conditions is also crucial to prevent hydrolysis of starting materials and intermediates.
Q3: My reaction is complete according to TLC, but I'm struggling to isolate the product. What should I do?
A3: this compound can exhibit different solubilities depending on the pH of the solution. Acidification of the reaction mixture after completion can facilitate the precipitation of the product. Ensure the pH is adjusted carefully, as extreme pH values might cause degradation.
Q4: Can I use a different β-ketoester?
A4: While other β-ketoesters can be used to synthesize different pyrimidine derivatives, for the synthesis of this specific compound, ethyl 4,4,4-trifluoroacetoacetate is the required starting material.
Troubleshooting Guide
Low yields and the formation of byproducts are common issues in the synthesis of pyrimidine derivatives. This guide addresses the most frequently encountered problems during the synthesis of this compound.
Table 1: Common Issues and Troubleshooting Strategies
| Issue | Potential Cause(s) | Suggested Solutions |
| Low to No Product Formation | Inactive Reagents: Guanidine salt may have absorbed moisture. Ethyl 4,4,4-trifluoroacetoacetate may have degraded. | Use freshly opened or properly stored reagents. Dry guanidine hydrochloride under vacuum before use. |
| Inadequate Base Strength: The chosen base may not be strong enough to deprotonate the guanidine and/or the β-ketoester effectively. | Use a stronger base such as sodium ethoxide or sodium methoxide. | |
| Suboptimal Temperature: The reaction may not have reached the necessary activation energy. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Refluxing in a suitable solvent like ethanol is a common practice. | |
| Formation of a Major Impurity | Self-condensation of Ethyl 4,4,4-trifluoroacetoacetate: The β-ketoester can self-condense under basic conditions. | Add the guanidine solution to the β-ketoester solution slowly to maintain a low concentration of the ketoester enolate. |
| Hydrolysis of Starting Material or Intermediate: Presence of water in the reaction mixture. | Use anhydrous solvents and dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction by TLC and extend the reaction time until the starting materials are consumed. |
| Poor Solubility of Reagents: The reagents may not be fully dissolved in the chosen solvent. | Select a solvent in which all reactants are soluble at the reaction temperature. Ethanol or methanol are common choices. | |
| Product Purity Issues After Isolation | Co-precipitation of Salts: Salts formed during the reaction (e.g., sodium chloride) may co-precipitate with the product. | Wash the isolated product thoroughly with cold water to remove inorganic salts. |
| Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification. | Optimize the reaction conditions for full conversion. Purify the crude product by recrystallization. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a similar synthesis of 2,4-diamino-6-hydroxypyrimidine.[1]
Materials:
-
Guanidine hydrochloride
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
Preparation of Guanidine Solution: In a round-bottom flask, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide in ethanol to generate the free guanidine base. A precipitate of sodium chloride will form.
-
Reaction Setup: In a separate three-necked flask equipped with a reflux condenser and a dropping funnel, add ethyl 4,4,4-trifluoroacetoacetate and anhydrous ethanol.
-
Addition: Slowly add the filtered ethanolic solution of free guanidine to the stirred solution of ethyl 4,4,4-trifluoroacetoacetate at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly add hydrochloric acid to adjust the pH to approximately 5-6 to precipitate the product.
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Isolation and Purification: Filter the precipitate, wash with cold deionized water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Expected Yield: Based on analogous syntheses, yields in the range of 80-95% can be expected under optimized conditions.[1]
Visual Troubleshooting and Process Flow
The following diagrams illustrate the logical workflow for troubleshooting common issues and the intended synthetic pathway versus a common side reaction.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Caption: Desired reaction pathway versus a potential side reaction.
References
Improving the yield of reactions with 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
Welcome to the Technical Support Center for 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of reactions involving this versatile building block.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
N-Alkylation Reactions
Q1: I am attempting a mono-N-alkylation of the 2-amino group, but I am getting a mixture of starting material, the desired mono-alkylated product, and a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
A1: Achieving selective mono-N-alkylation of 2-aminopyrimidines can be challenging due to the increased nucleophilicity of the mono-alkylated product. Here are several strategies to favor mono-alkylation:
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Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the aminopyrimidine relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of di-alkylation.
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Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material.
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Choice of Base: A bulky, non-nucleophilic base can sterically hinder the second alkylation step. Consider using bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
Protecting Groups: For complex syntheses, consider protecting the amino group, performing the desired reaction on another part of the molecule, and then deprotecting.
Q2: My N-alkylation reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?
A2: Low reactivity in N-alkylation can be due to several factors. Consider the following troubleshooting steps:
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Alkylating Agent Reactivity: The reactivity of the alkyl halide is crucial. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride, switching to an alkyl bromide or iodide will significantly increase the reaction rate.
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Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often effective as it can help to dissolve the pyrimidine and stabilize charged intermediates.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that higher temperatures can also lead to more side products. A systematic increase in temperature (e.g., from room temperature to 60 °C, then 80 °C) while monitoring the reaction by TLC is recommended.
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Base Strength: A stronger base may be required to sufficiently deprotonate the amino group, increasing its nucleophilicity. Sodium hydride (NaH) is a strong base often used for this purpose, but it should be handled with care.
Q3: I am observing an unexpected cyclization product during the N-alkylation with a bifunctional alkylating agent (e.g., 2-chloroethylamine). How can I prevent this?
A3: Intramolecular cyclization is a common side reaction when using alkylating agents that contain another nucleophilic group. To minimize this:
-
Protecting Groups: Protect the second functional group on your alkylating agent before performing the N-alkylation.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes disfavor the intramolecular cyclization, which often has a higher activation energy than the intermolecular alkylation.
Acylation Reactions
Q4: I am trying to acylate the 2-amino group, but the reaction is giving a low yield. What are the key parameters to optimize?
A4: Low yields in acylation reactions can often be overcome by optimizing the following conditions:
-
Acylating Agent: Acid chlorides and anhydrides are common acylating agents. Acid chlorides are generally more reactive.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically used to neutralize the HCl generated during the reaction with an acid chloride.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for these reactions.
-
Temperature: Acylations are often carried out at 0 °C to room temperature. If the reaction is sluggish, gentle heating may be required, but this can also lead to side reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q5: I need to perform a Suzuki-Miyaura coupling on the 4-position of the pyrimidine ring. What are the first steps to take?
A5: To perform a Suzuki-Miyaura coupling at the 4-position, you first need to convert the hydroxyl group into a suitable leaving group, typically a halide (e.g., chloride). This can be achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃). Once you have the 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, you can proceed with the Suzuki-Miyaura coupling.
Q6: My Suzuki-Miyaura coupling reaction is not working well, and I see a lot of starting material and/or debromination of my aryl halide. What are the critical factors for a successful coupling?
A6: The success of a Suzuki-Miyaura coupling depends heavily on the catalyst system and reaction conditions. Here are some key considerations:
-
Catalyst and Ligand: A palladium catalyst is used, and the choice of ligand is crucial. For electron-deficient heterocycles like pyrimidines, ligands such as SPhos, XPhos, or RuPhos are often effective.
-
Base: An appropriate base is required for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.
-
Inert Atmosphere: These reactions are sensitive to oxygen, so it is essential to degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).
Q7: I am attempting a Buchwald-Hartwig amination to introduce a new amino group at the 4-position of the chlorinated pyrimidine, but the yield is low. How can I optimize this reaction?
A7: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is sensitive to the reaction parameters:
-
Catalyst and Ligand: Palladium catalysts with bulky electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Josiphos ligands) are commonly used.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.
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Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.
-
Temperature: The reaction often requires heating, typically in the range of 80-110 °C.
Data Presentation
The following tables summarize quantitative data for representative reactions to provide a baseline for optimization.
Table 1: N-Alkylation of a 2-Aminopyrimidine Derivative - A Representative Study
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodobutane | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | 1-Bromobutane | K₂CO₃ | DMF | 80 | 24 | 78 |
| 3 | 1-Chlorobutane | K₂CO₃ | DMF | 100 | 48 | 45 |
| 4 | 1-Iodobutane | NaH | THF | 60 | 8 | 92 |
Note: Yields are representative and will vary based on the specific substrate and reaction scale.
Table 2: Suzuki-Miyaura Coupling of a 4-Chloropyrimidine Derivative with Phenylboronic Acid
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 6 | 91 |
Note: Yields are for illustrative purposes and optimization is often required for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of this compound
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF).
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Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).
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Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl bromide or iodide, 0.9 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
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Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
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Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Two-Step Procedure for Suzuki-Miyaura Coupling at the 4-Position
Step 1: Chlorination of the 4-hydroxy group
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Reaction Setup: In a fume hood, carefully add this compound (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~7-8.
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Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine can be purified by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: Add a degassed solvent system (e.g., dioxane/water 4:1). Degas the reaction mixture again by bubbling argon through it for 15-20 minutes.
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Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
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Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting logic for optimizing reaction yields.
Caption: Strategies for controlling reaction selectivity.
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to light yellow solid with a high melting point (289.5-293.5 °C), which suggests strong intermolecular forces that can contribute to poor solubility in aqueous solutions.[1] While qualitative data indicates solubility in various organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, chloroform, dichloromethane, and acetone, obtaining high concentrations in aqueous buffers can be challenging.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. Why is this happening?
A2: This is a common phenomenon known as "salting out" or precipitation due to a sharp decrease in solvent polarity. When the compound, dissolved in a polar aprotic solvent like DMSO, is introduced into a predominantly aqueous environment, its solubility can decrease dramatically, leading to the formation of a precipitate.
Q3: How can I improve the aqueous solubility of this compound for my cell-based assays?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound:
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Co-solvents: Introducing a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) into your final aqueous solution can help maintain the compound's solubility.
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pH Adjustment: The amino and hydroxyl groups on the pyrimidine ring are ionizable. Adjusting the pH of your buffer can significantly impact the solubility by shifting the equilibrium towards the more soluble ionized form. A systematic pH-solubility profile study is recommended.
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Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can increase the apparent solubility of hydrophobic compounds by forming micelles.
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Heating and Sonication: Gently warming the solution or using a sonicator can aid in the dissolution process. However, it is crucial to ensure that the compound is stable at elevated temperatures.
Q4: Are there any known biological targets or pathways for this compound?
A4: Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been investigated as potential inhibitors of Werner (WRN) helicase.[2][3][4][5][6] WRN helicase is a key enzyme in DNA repair and is considered a synthetic lethal target in microsatellite instability-high (MSI-H) cancers.[2][3][4][5][6] Therefore, this compound could be explored for its potential as an anticancer agent in this context.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
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Problem: The compound does not fully dissolve in the chosen organic solvent to achieve the desired stock concentration.
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Troubleshooting Steps:
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Solvent Screening: Test the solubility in a small scale with a range of recommended organic solvents (DMSO, DMF, Ethanol).
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Gentle Heating: Warm the solvent-compound mixture gently (e.g., in a 37°C water bath) while stirring.
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Sonication: Use a sonicator to break down any aggregates and facilitate dissolution.
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Co-solvent System: If a single solvent is ineffective, try a co-solvent system. For example, a small amount of DMSO can be added to ethanol to improve solubility.[7]
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Issue 2: Compound Precipitates During Experiment
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Problem: The compound is soluble in the initial stock but precipitates when added to the experimental medium (e.g., cell culture media, buffer).
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Troubleshooting Steps:
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Optimize Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.
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Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.
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Incorporate a Co-solvent in the Final Medium: Ensure your final assay medium contains a small, non-toxic percentage of the organic solvent used for the stock solution (typically <0.5% v/v for DMSO in cell-based assays).
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pH Optimization of the Assay Buffer: If the compound has ionizable groups, test the solubility at different pH values to find the optimal condition for your experiment.
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Data Presentation
Due to the limited availability of public quantitative solubility data for this compound, the following table provides an illustrative summary of potential solubility in common laboratory solvents. Note: These values are estimates and should be experimentally verified.
| Solvent | Estimated Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | > 25 | > 139.6 | 25 |
| Dimethylformamide (DMF) | ~10 - 20 | ~55.8 - 111.7 | 25 |
| Ethanol | ~1 - 5 | ~5.6 - 27.9 | 25 |
| Methanol | ~1 - 5 | ~5.6 - 27.9 | 25 |
| Water (pH 7.4) | < 0.1 | < 0.56 | 25 |
| PBS (pH 7.4) | < 0.1 | < 0.56 | 25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials:
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This compound (MW: 179.1 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
-
Weigh out 1.791 mg of this compound and place it in a sterile microcentrifuge tube.
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Add 100 µL of anhydrous DMSO to the tube.
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Vortex the tube vigorously for 1-2 minutes.
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If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Protocol 2: Cell Viability Assay (MTT) for Assessing Anticancer Activity in MSI-H Cancer Cells
This protocol is adapted for screening this compound as a potential Werner helicase inhibitor in microsatellite instability-high (MSI-H) cancer cell lines (e.g., HCT116) and microsatellite stable (MSS) cell lines (e.g., HT29) as a control.
-
Materials:
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HCT116 (MSI-H) and HT29 (MSS) human colorectal carcinoma cell lines
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Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) with 10% FBS and 1% Penicillin-Streptomycin
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10 mM stock solution of this compound in DMSO
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
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-
Procedure:
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Cell Seeding:
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Trypsinize and count the HCT116 and HT29 cells.
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Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
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Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of the 10 mM stock solution of this compound in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
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Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
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Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
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Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
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MTT Assay:
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After 72 hours, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate for 4 hours at 37°C.
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Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
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Incubate overnight at 37°C.
-
-
Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each treatment relative to the vehicle control.
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Plot the cell viability against the compound concentration to determine the IC₅₀ value.
-
-
Mandatory Visualizations
Caption: Synthetic lethality of Werner helicase inhibition in MSI-H cancer cells.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 6. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Stability challenges of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in solution
This technical support center provides guidance on the stability challenges of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental stability data for this compound is not extensively published, this guide offers general principles, troubleshooting advice, and methodologies based on the chemical nature of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: The compound has acidic and basic functional groups (hydroxyl and amino groups), making its stability pH-dependent. Extreme pH values can lead to hydrolysis or other degradation reactions.
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Temperature: Elevated temperatures can accelerate degradation kinetics. For this reason, storage at low temperatures (e.g., 0-8°C) is often recommended.[1]
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Light: Exposure to UV or visible light can induce photolytic degradation. It is advisable to handle solutions of this compound in amber vials or under low-light conditions.
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Solvent: The choice of solvent can impact stability. While the trifluoromethyl group enhances solubility in various solvents, the reactivity of the solvent itself (e.g., protic vs. aprotic) can play a role.[1][2]
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Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the amino and hydroxyl moieties.
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound have not been detailed in the literature, potential degradation mechanisms for similar pyrimidine structures include:
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Hydrolysis: The pyrimidine ring or the trifluoromethyl group could be susceptible to hydrolysis, especially under strong acidic or basic conditions.
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Oxidation: The amino group and the electron-rich pyrimidine ring can be susceptible to oxidation.
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Photodegradation: Aromatic systems can undergo degradation upon exposure to light.
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare stock solutions, it is recommended to use a high-purity, anhydrous solvent in which the compound is freely soluble. Based on its structure, polar aprotic solvents like DMSO or DMF are likely suitable. For aqueous experiments, a concentrated stock in an organic solvent can be diluted into the aqueous buffer. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected containers. It is also good practice to prepare fresh dilutions for experiments whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time in an aqueous buffer. | pH-mediated hydrolysis or poor solubility. | 1. Verify the pH of your buffer and assess stability at different pH values (e.g., 3, 7, 9).2. Analyze samples immediately after preparation and at various time points to determine the rate of degradation.3. Consider using a co-solvent to improve solubility. |
| Inconsistent results in cell-based assays. | Degradation in cell culture media. | 1. Determine the half-life of the compound in your specific cell culture medium at 37°C.2. If degradation is rapid, consider more frequent media changes or a higher initial concentration.3. Protect plates from light. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.2. Use a stability-indicating HPLC method with a gradient that can separate the parent compound from its degradants.3. Couple HPLC to a mass spectrometer (LC-MS) for structural elucidation of the unknown peaks. |
Illustrative Stability Data
The following tables represent hypothetical data from a forced degradation study to illustrate how stability data for this compound could be presented.
Table 1: Effect of pH on Stability at 37°C
| pH | Time (hours) | % Degradation |
| 3.0 | 24 | 5.2% |
| 7.0 | 24 | 1.1% |
| 9.0 | 24 | 8.9% |
Table 2: Effect of Temperature on Stability at pH 7.0
| Temperature (°C) | Time (hours) | % Degradation |
| 4 | 72 | < 0.5% |
| 25 | 72 | 2.5% |
| 50 | 72 | 15.7% |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
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Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
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Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours, then prepare a 100 µg/mL solution.
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Photolytic Degradation: Expose a 100 µg/mL solution to direct sunlight or a photostability chamber for 24 hours.
-
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Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acid and base hydrolysis samples.
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Analyze all samples by a stability-indicating HPLC-UV method.
-
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Data Analysis:
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Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.
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Identify and quantify major degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for experimental inconsistency.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Purification of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a white to light yellow solid. Its melting point is in the range of 289.5-293.5 °C.
Q2: What are the common purification techniques for this compound?
A2: The most common purification techniques for polar heterocyclic compounds like this are recrystallization, column chromatography (including flash chromatography and HPLC), and solid-phase extraction (SPE). The choice of method depends on the nature and quantity of the impurities.
Q3: What are some suitable starting solvents for recrystallization of this compound?
A3: While specific solvent systems for this exact compound are not widely published, a good starting point for solvent screening would include polar protic solvents like ethanol, methanol, or water, and polar aprotic solvents like acetonitrile or ethyl acetate. Due to the presence of both hydrogen bond donors (amino, hydroxyl) and a fluorinated group, binary solvent mixtures (e.g., ethanol/water, methanol/diethyl ether) are often effective.
Q4: How can I identify impurities in my sample?
A4: Impurities can be identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR can help identify organic impurities, while ¹⁹F NMR is particularly useful for identifying fluorine-containing byproducts.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent (e.g., water, ethanol). If the compound is still insoluble, consider using a small amount of a co-solvent in which it is more soluble, and then add the primary solvent. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. The compound may be impure. | Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization. If the issue persists, an initial purification by column chromatography may be necessary. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals. Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize. |
Chromatography Issues (HPLC & Column Chromatography)
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) in HPLC. | Secondary interactions between the basic amino group and acidic silanols on the silica-based column. | Use a mobile phase with a buffer (e.g., ammonium formate or triethylammonium acetate) to maintain a consistent pH. Adding a small amount of a competitor amine (e.g., triethylamine) to the mobile phase can also block active sites on the stationary phase. Consider using a column with end-capping or a base-deactivated stationary phase. |
| Compound elutes in the void volume in reverse-phase HPLC. | The compound is too polar for the stationary phase. | Use a more polar stationary phase (e.g., a C4 or C8 column instead of C18) or consider Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Co-elution of impurities. | The mobile phase composition is not optimal for separation. | Adjust the gradient steepness in HPLC or try different solvent systems for column chromatography. A change in the stationary phase chemistry may also be necessary. |
| Low recovery from the column. | The compound is irreversibly adsorbing to the stationary phase. | Ensure the mobile phase is sufficiently strong to elute the compound. For silica gel chromatography, adding a small percentage of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can improve recovery. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
General Column Chromatography Protocol (Silica Gel)
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
-
Elution: Start with a non-polar eluent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the elution by TLC or HPLC to identify the fractions containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Diagrams
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting logic for recrystallization.
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. This key intermediate is crucial for the development of various pharmaceutical and agrochemical agents.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with a guanidine salt (e.g., guanidine hydrochloride or guanidine carbonate) in the presence of a base. This reaction is a variation of the classical Biginelli reaction.
Q2: Why is the purity of starting materials so critical in this synthesis?
A2: The purity of the starting materials, particularly the ethyl 4,4,4-trifluoroacetoacetate and guanidine, directly impacts the reaction yield and the purity of the final product. Impurities can lead to the formation of side products, complicating the purification process and potentially inhibiting the desired reaction.[3][4]
Q3: What are the key reaction parameters to control for optimal yield and purity?
A3: The crucial parameters to monitor and optimize are the choice of base and solvent, the reaction temperature, and the stoichiometry of the reactants. Each of these can significantly influence the reaction's outcome.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). This technique helps to determine the optimal reaction time and can indicate the formation of byproducts.[3]
Q5: What is the typical appearance and purity of the final product?
A5: this compound is typically a white or light yellow solid. High-purity product (≥97%) is essential for its use in pharmaceutical and agrochemical synthesis.[1][2]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol outlines a general procedure for the cyclocondensation reaction.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature to liberate the guanidine free base.
-
Reaction Initiation: To the freshly prepared guanidine solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume under vacuum. Add deionized water to the residue to dissolve any inorganic salts.
-
Precipitation: Acidify the aqueous solution with glacial acetic acid to a pH of approximately 5-6. The desired product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to obtain this compound.
Troubleshooting Guides
Issue 1: Low Product Yield
A common challenge in this synthesis is achieving a high yield. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction with TLC and continue refluxing until the starting materials are consumed.[3] - Increase Temperature: If using a higher boiling point solvent, a moderate increase in temperature may improve the reaction rate. |
| Suboptimal Base | - Base Strength: Ensure a sufficiently strong base (like sodium ethoxide) is used to deprotonate the guanidine salt and catalyze the reaction. - Stoichiometry: Use a slight excess of the base to ensure complete reaction. |
| Moisture in Reaction | - Anhydrous Conditions: Use anhydrous solvents and dry glassware. Moisture can hydrolyze the starting ester and interfere with the base. |
| Incorrect Stoichiometry | - Accurate Measurements: Precisely measure the molar ratios of the reactants. An imbalance can lead to unreacted starting materials. |
Issue 2: Product Impurity
The presence of side products can complicate purification and reduce the overall quality.
| Potential Cause | Troubleshooting Steps & Prevention |
| Unreacted Starting Materials | - Optimize Reaction Time and Temperature: As mentioned for low yield, ensure the reaction goes to completion.[3] - Purification: Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can effectively remove unreacted starting materials. |
| Formation of Side Products | - Control Temperature: Side reactions are often favored at higher temperatures. Maintain the optimal reflux temperature without overheating.[3] - Purification: Column chromatography may be necessary for removing structurally similar impurities. |
| Hydrolysis of Trifluoromethyl Group | - Avoid Strong Acidic/Basic Conditions During Work-up: Prolonged exposure to strong acids or bases can lead to the degradation of the trifluoromethyl group. Neutralize the reaction mixture carefully. |
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of varying key reaction parameters on the yield of this compound. This data is synthesized from general principles of pyrimidine synthesis and related literature.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Base | Sodium Carbonate | 40-50 | Sodium Ethoxide | 70-80 | Sodium ethoxide is a stronger base, more effectively promoting the cyclocondensation. |
| Solvent | Tetrahydrofuran (THF) | 55-65 | Ethanol | 70-80 | Ethanol's polarity and ability to participate in hydrogen bonding can better stabilize the reaction intermediates.[4] |
| Temperature | 50 °C | 50-60 | Reflux (~78 °C) | 70-80 | Higher temperatures increase the reaction rate, driving the equilibrium towards the product.[3] |
| Reaction Time | 2 hours | 45-55 | 6 hours | 70-80 | The reaction requires sufficient time to proceed to completion.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine and its derivatives, particularly in the context of Werner-dependent antiproliferative agent discovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] In recent drug discovery efforts, its derivatives have been investigated as potent inhibitors of Werner (WRN) helicase, which is a promising target in cancers with microsatellite instability-high (MSI-H).[3][4]
Q2: What is the mechanism of action for WRN helicase inhibitors derived from this compound?
WRN helicase inhibitors work through a concept known as synthetic lethality. In cancer cells with microsatellite instability (MSI-H), the DNA mismatch repair (MMR) system is deficient, making the WRN protein essential for resolving replication stress and maintaining genomic stability.[4] By inhibiting the helicase activity of WRN, these compounds lead to an accumulation of DNA damage and cell death specifically in MSI-H cancer cells, while having a minimal effect on healthy, microsatellite stable (MSS) cells.[4]
Q3: What are the key assays used to screen for and characterize WRN helicase inhibitors?
The screening process for WRN inhibitors typically involves a series of biochemical and cell-based assays.[3][5]
-
Biochemical Assays: These assays, such as fluorescence-based DNA unwinding assays and ATPase assays, directly measure the enzymatic activity of the WRN protein and the inhibitory effect of the compounds.[5][6][7]
-
Cell-Based Assays: These are crucial for confirming the activity of the inhibitors in a cellular context. Common assays include cell viability/proliferation assays (e.g., CellTiter-Glo®) to assess the selective killing of MSI-H versus MSS cancer cell lines, and DNA damage response assays (e.g., γH2AX staining) to measure the accumulation of DNA double-strand breaks.[4][8]
Troubleshooting Guides
This section provides question-and-answer formatted guides to troubleshoot specific problems encountered during experiments with this compound derivatives as WRN inhibitors.
Cell-Based Assays
Issue 1: High variability in cell viability assay results.
-
Question: My cell viability assays (e.g., CellTiter-Glo®) are showing high variability between replicate wells and experiments. What are the likely causes?
-
Answer: High variability in cell viability assays can be caused by several factors:
-
Inconsistent Cell Health and Passage Number: It is crucial to use cells from a consistent, low passage number that are in the logarithmic growth phase.
-
Inaccurate Seeding Density: The cell seeding density should be optimized to ensure that the cells are in an exponential growth phase for the entire duration of the experiment.
-
Inhibitor Preparation: To avoid degradation or precipitation, always prepare fresh serial dilutions of the inhibitor for each experiment.[8]
-
Assay Controls: The inclusion of appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle control, such as DMSO) controls is essential for monitoring the assay's performance and consistency.
-
Issue 2: Reduced sensitivity of an MSI-H cell line to a WRN inhibitor.
-
Question: My previously sensitive MSI-H cell line is now showing reduced sensitivity to the WRN inhibitor. What could be the reason?
-
Answer: This is likely due to the development of acquired resistance in the cell line. It is important to use cell lines with a confirmed MSI status and to regularly check for changes in their sensitivity to the inhibitor.
Issue 3: No induction of apoptosis in MSI-H cells.
-
Question: I am not observing apoptosis in my MSI-H cell line after treatment with a WRN inhibitor. What should I check?
-
Answer: Several factors could be at play:
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Suboptimal Inhibitor Concentration: A dose-response experiment should be performed to identify the optimal concentration of the inhibitor.
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Insufficient Treatment Duration: A time-course experiment is necessary to determine the required treatment duration to induce apoptosis.
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Incorrect MSI Status of the Cell Line: It is important to re-verify the MSI status of your cell line.
-
Biochemical Assays
Issue 4: Low signal or small assay window in a fluorescence-based DNA unwinding assay.
-
Question: My fluorescence-based WRN helicase DNA unwinding assay has a low signal-to-background ratio. How can I improve this?
-
Answer: A small assay window can limit the reliability of your results. Consider the following:
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Reagent Concentration: Ensure that the concentrations of the WRN enzyme, DNA substrate, and ATP are optimal. Titrate each component to find the best balance between signal and background.
-
Buffer Conditions: The assay buffer composition, including pH and salt concentration, can significantly impact enzyme activity.[6]
-
Compound Interference: The test compound itself might be fluorescent, which can interfere with the assay signal. Run a control with the compound alone to check for intrinsic fluorescence.[9]
-
Issue 5: Inconsistent IC50 values across experiments.
-
Question: I am getting inconsistent IC50 values for my WRN inhibitor in biochemical assays. What could be the cause?
-
Answer: Inconsistent IC50 values can arise from:
-
Enzyme Activity: Ensure that the recombinant WRN protein is stored correctly and has consistent activity between batches.[8]
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Compound Stability: The inhibitor may be unstable in the assay buffer. Prepare fresh dilutions for each experiment.[8]
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant variations in IC50 values.[8]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of some 2-amino-4-(trifluoromethyl)pyrimidine derivatives against various cancer cell lines.
| Compound ID | Target Cell Line (MSI Status) | Assay Type | Endpoint | IC50 (µM) |
| 11g | HCT116 (MSI-H) | MTT Assay | Antiproliferative | 1.52 |
| 11g | LNCaP (MSI-H) | MTT Assay | Antiproliferative | 1.72 |
| 11g | SW620 (MSS) | MTT Assay | Antiproliferative | 4.24 |
| 11g | PC3 (MSS) | MTT Assay | Antiproliferative | 2.78 |
| 11h | HCT116 (MSI-H) | MTT Assay | Antiproliferative | 2.22 |
| 11h | LNCaP (MSI-H) | MTT Assay | Antiproliferative | 1.6 |
| 11h | SW620 (MSS) | MTT Assay | Antiproliferative | 2.37 |
| 11h | PC3 (MSS) | MTT Assay | Antiproliferative | 3.21 |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for assessing the effect of WRN inhibitors on cell viability in MSI-H and MSS cancer cell lines.
Materials:
-
MSI-H (e.g., HCT116) and MSS (e.g., SW480) cancer cell lines[4]
-
Complete cell culture medium
-
384-well white, clear-bottom tissue culture plates[4]
-
This compound derivative stock solution in DMSO
-
CellTiter-Glo® 2.0 Reagent[4]
-
Luminometer plate reader[8]
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 500-1000 cells/well) in 30 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Compound Addition: Prepare serial dilutions of the test compound. Add the compound dilutions to the assay plates. Ensure the final DMSO concentration is ≤ 0.1%.[4]
-
Treatment Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO₂.[4]
-
Viability Measurement: Equilibrate the CellTiter-Glo® 2.0 reagent and the assay plates to room temperature. Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of culture medium in each well.[4][8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure luminescence using a plate reader.[8]
-
Data Analysis: Normalize the data to the vehicle-treated control wells (set as 100% viability) and plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value.[3]
Protocol 2: WRN Helicase Activity Assay (Fluorescence-based)
This protocol describes a method to determine the in vitro inhibitory activity of a compound on WRN helicase-mediated DNA unwinding.
Materials:
-
Recombinant WRN protein[6]
-
Forked DNA substrate labeled with a fluorophore and a quencher[6]
-
Assay Buffer (e.g., 4x WRN Buffer with DTT)[6]
-
ATP[6]
-
384-well black plates
-
Fluorescence plate reader[6]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in 1x Complete WRN Buffer. Dilute the recombinant WRN protein to the desired concentration in the same buffer.[8]
-
Assay Plate Setup:
-
Test wells: Add 5 µL of the diluted inhibitor.
-
Positive control (no inhibition): Add 5 µL of 1x Complete WRN Buffer with DMSO.
-
Negative control (no enzyme): Add 45 µL of 1x Complete WRN Buffer.[8]
-
-
Add 40 µL of diluted WRN enzyme to the test and positive control wells.[8]
-
Pre-incubation: Incubate the plates for 30 minutes at room temperature to allow compound binding to the enzyme.[4]
-
Reaction Initiation: Prepare a master mix containing ATP and the forked DNA substrate. Initiate the reaction by adding 5 µL of this master mix to all wells.[8]
-
Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C and begin reading the fluorescence intensity at regular intervals.[4][6]
-
Data Analysis: Calculate the rate of helicase activity for each inhibitor concentration.
Visualizations
Caption: A typical workflow for screening and characterizing WRN helicase inhibitors.
Caption: The mechanism of action of WRN inhibitors in MSI-H cancer cells.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cphi-online.com [cphi-online.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Side reactions and byproducts of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. This key intermediate is crucial for the development of various pharmaceutical and agrochemical agents.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is the condensation reaction between ethyl 4,4,4-trifluoroacetoacetate and guanidine in the presence of a base, typically sodium ethoxide in ethanol. This reaction follows the classical pyrimidine synthesis pathway.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Guanidine (often used as a salt, such as guanidine hydrochloride or guanidine carbonate, from which the free base is generated in situ)
-
A strong base, most commonly sodium ethoxide.
-
An alcohol solvent, typically absolute ethanol.
Q3: What is the expected purity of the final product?
A3: Commercially available this compound is often supplied with a purity of 97% or higher.[1] Achieving high purity directly from the reaction mixture can be challenging and often requires specific purification steps.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Competing reactions may be consuming the starting materials.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or stoichiometry of reagents may not be ideal.
-
Impure Starting Materials: The purity of ethyl 4,4,4-trifluoroacetoacetate or guanidine can significantly impact the yield.
Solutions:
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., refluxing ethanol) is generally recommended. Higher temperatures can favor the formation of byproducts.[3]
-
Reagent Stoichiometry: Use a slight excess of guanidine (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the β-ketoester.
-
Purity of Reactants: Ensure that ethyl 4,4,4-trifluoroacetoacetate is free from acidic impurities and that the guanidine salt is of high purity.[3]
Problem 2: Presence of Significant Impurities in the Crude Product
Several side reactions can lead to the formation of byproducts. Below is a summary of potential side reactions and the resulting byproducts.
| Side Reaction | Description | Potential Byproduct |
| Self-condensation of β-ketoester | Ethyl 4,4,4-trifluoroacetoacetate can undergo self-condensation under basic conditions. | Polymeric or dimeric ketoester derivatives. |
| N-Acylguanidine Formation | Guanidine can react with the ester functional group of ethyl 4,4,4-trifluoroacetoacetate without subsequent cyclization. | N-(4,4,4-trifluoro-3-oxobutanoyl)guanidine. |
| Incomplete Cyclization | The intermediate formed after the initial condensation may not fully cyclize to the pyrimidine ring. | Open-chain intermediates. |
| Hantzsch-type Dihydropyridine Formation | A potential, though less common, side reaction involving two equivalents of the β-ketoester, and ammonia (which can be formed from the decomposition of guanidine).[3] | A trifluoromethyl-substituted dihydropyridine derivative. |
Troubleshooting Steps:
-
Control of Basicity: Use the stoichiometric amount of base required to generate the guanidine free base and promote the condensation. Excess base can favor self-condensation of the ketoester.
-
Order of Addition: Adding the guanidine solution to the β-ketoester solution may help to minimize the self-condensation of the ester.
-
Temperature Management: Avoid excessively high temperatures, which can promote side reactions and decomposition of reagents.[3]
Problem 3: Difficulty in Purifying the Final Product
Possible Causes:
-
Co-precipitation of Byproducts: Impurities with similar solubility to the product can co-precipitate during isolation.
-
Tautomeric Forms: The product exists in tautomeric forms (hydroxy and oxo), which can sometimes complicate purification and characterization.
Solutions:
-
Recrystallization:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., water, hexane) is often effective.
-
pH Adjustment: The solubility of the product is pH-dependent due to its amphoteric nature. Adjusting the pH of the solution during recrystallization can help to selectively precipitate the desired product.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be used to separate the product from less polar and more polar impurities.
-
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.2 eq)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes to generate the free guanidine base.
-
Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to a pH of approximately 6-7 to precipitate the crude product.
-
Collect the crude product by filtration, wash with cold ethanol, and then with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Synthetic Pathway and Potential Side Reactions
References
How to store and handle 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine safely
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS No: 1513-69-5). This compound is a valuable intermediate in the synthesis of pharmaceuticals, such as antiviral and anticancer agents, and agrochemicals.[1]
Frequently Asked Questions (FAQs) - Safety and Hazards
Q1: What are the primary hazards associated with this compound?
This chemical is classified as hazardous. According to the Globally Harmonized System (GHS), it poses the following risks[2][3]:
-
Causes skin irritation (H315, Skin Irrit. 2).[2]
-
Causes serious eye irritation (H319, Eye Irrit. 2A).[2]
-
May cause respiratory irritation (H335, STOT SE 3).[2]
Always consult the latest Safety Data Sheet (SDS) from your supplier for the most current and comprehensive information.
Q2: How should I interpret the NFPA and HMIS III safety ratings for this compound?
The National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) provide quick visual summaries of a chemical's hazards. The ratings for this compound are summarized below.[2]
| Hazard Category | NFPA Rating | HMIS III Rating | Interpretation |
| Health | 2 | 2 | Moderate Hazard: Can cause temporary or minor injury.[2] |
| Flammability | 0 | 0 | Minimal Hazard: Material will not burn under normal conditions.[2] |
| Instability/Reactivity | 0 | 0 | Minimal Hazard: Normally stable, not reactive with water.[2] |
| Special Hazards | --- | --- | No special hazards noted. |
Storage and Handling Guide
Q3: What are the correct procedures for storing this chemical?
Proper storage is crucial for maintaining the chemical's stability and ensuring laboratory safety.
-
Storage Condition: Store in a dry, cool, and well-ventilated area.[2][4]
-
Container: Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[2][4]
-
Incompatibilities: Store away from strong oxidizing agents.[2][3]
Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is essential to prevent exposure. The following workflow outlines the minimum requirements.
Caption: General workflow for safely handling chemical powders like this compound.
Q5: What are the essential hygiene measures to follow?
-
Handle in accordance with good industrial hygiene and safety procedures.[2][4]
-
Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[2][4]
-
Ensure eyewash stations and safety showers are close to the workstation location.[3]
Troubleshooting and Emergency Procedures
Q6: What is the first-aid protocol for accidental exposure?
Immediate and appropriate first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Q7: How should a small laboratory spill be managed?
For small spills of the solid material, follow this emergency response workflow. For large spills, evacuate the area and contact emergency services.
Caption: Decision workflow for responding to a small laboratory spill of solid material.
Experimental Protocols and Data
Chemical and Physical Data
The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Reference |
| CAS Number | 1513-69-5 | [2] |
| Molecular Formula | C₅H₄F₃N₃O | [2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Appearance | White Solid / Powder | [3] |
| Melting Point | 174-178 °C (for 2-Amino-4-(trifluoromethyl)pyrimidine) | [5] |
| InChI Key | NKOTXYPTXKUCDL-UHFFFAOYSA-N (for 2-Amino-4-(trifluoromethyl)pyrimidine) | [5] |
General Experimental Protocol: Nucleophilic Substitution
This protocol provides a general methodology for using this compound as a substrate in a nucleophilic substitution reaction, a common application for this class of compounds.[6][7] NOTE: This is a representative example; specific quantities, solvents, and temperatures must be optimized for your specific reaction.
Materials:
-
This compound (or a chlorinated derivative)
-
Nucleophile (e.g., a substituted phenol or amine)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or Acetone)
-
Reaction vessel, magnetic stirrer, condenser
-
TLC plates and appropriate eluent
-
Extraction and purification equipment
Procedure:
-
Reaction Setup: In a chemical fume hood, add the pyrimidine starting material, the nucleophile, and the base to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80°C).[6]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography to obtain the final compound.[6]
Caption: Visual workflow for a typical nucleophilic substitution experiment using a pyrimidine derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. fishersci.com [fishersci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. 2-Amino-4-(trifluoromethyl)pyrimidine 97 16075-42-6 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
Technical Support Center: Quantitative Analysis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical development.[1] This resource is intended for researchers, scientists, and drug development professionals to refine their analytical methods and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for quantitative analysis of this compound by HPLC-UV?
A1: A reversed-phase HPLC-UV method is a suitable starting point. Due to the polar nature of the trifluoromethylpyrimidine moiety, a C18 or C8 column with good end-capping is recommended to minimize peak tailing. A mobile phase consisting of a mixture of acetonitrile and a slightly acidic buffer (e.g., phosphate or acetate buffer, pH 3-4) is a good initial condition.[2][3] Detection at the UV maximum of the compound, which should be determined by a UV scan, will provide the best sensitivity.
Q2: I am observing poor retention of the analyte on my C18 column. What can I do?
A2: Poor retention of polar compounds on reversed-phase columns is a common issue. Consider the following adjustments:
-
Decrease the organic solvent percentage in your mobile phase.
-
Use a more polar stationary phase , such as a polar-embedded or an aqueous-compatible C18 column.
-
If the compound is ionizable, adjust the mobile phase pH to suppress ionization and increase retention. For this amino-pyrimidine derivative, a slightly basic mobile phase could be explored, but column stability at higher pH must be considered.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode for highly polar compounds.
Q3: My peak shape is poor, exhibiting significant tailing. How can I improve it?
A3: Peak tailing for basic compounds like this compound can be caused by interactions with residual silanols on the silica-based column packing. To mitigate this:
-
Use a high-purity, well-end-capped column.
-
Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to block the active sites on the stationary phase.
-
Lower the pH of the mobile phase to ensure the analyte is fully protonated.
-
Ensure your sample is dissolved in the mobile phase or a weaker solvent to avoid solvent mismatch effects.
Q4: Can I use LC-MS/MS for the analysis? What are the expected challenges?
A4: Yes, LC-MS/MS is an excellent technique for the sensitive and selective quantification of this compound, especially in complex matrices.[4] Key considerations include:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be efficient due to the presence of the amino group.
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement.[4] Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Fragmentation: The trifluoromethyl group can influence the fragmentation pattern. Method development will involve optimizing the collision energy to obtain specific and robust transitions for multiple reaction monitoring (MRM).
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantitative analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Peak Areas | Injector Issues: Partial loop filling, air bubbles in the syringe. Sample Instability: Degradation of the analyte in the autosampler. Column Equilibration: Insufficient time for the column to equilibrate between injections. | Injector Maintenance: Purge the injector and ensure the syringe is free of air. Check for leaks. Sample Stability: Keep samples cooled in the autosampler. Prepare fresh standards and samples regularly. Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially for gradient methods. |
| Ghost Peaks | Carryover: Adsorption of the analyte in the injector or column. Contaminated Mobile Phase: Impurities in the solvents or additives. | Injector Wash: Use a strong solvent in the injector wash solution. Blank Injections: Run blank injections after high-concentration samples to check for carryover. Mobile Phase: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. |
| Baseline Noise or Drift | Detector Lamp: Aging UV lamp. Mobile Phase: Incomplete mixing of mobile phase components, or dissolved gas. Contamination: Build-up of contaminants in the detector flow cell. | Lamp Replacement: Replace the UV lamp if it has exceeded its lifetime. Degassing: Ensure the mobile phase is thoroughly degassed. Flow Cell Cleaning: Flush the detector flow cell with an appropriate cleaning solvent. |
| Sudden High Backpressure | Column Frit Blockage: Particulate matter from the sample or system. Precipitation: Analyte or buffer precipitation in the tubing or on the column. | In-line Filter: Use a guard column or an in-line filter before the analytical column. Sample Filtration: Filter all samples and standards before injection. Solvent Compatibility: Ensure the sample solvent is miscible with the mobile phase and that the buffer concentration is below its solubility limit in the mobile phase mixture. |
Experimental Protocols
Stability-Indicating RP-HPLC-UV Method
This protocol describes a method suitable for quantifying this compound and separating it from potential degradation products.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For assay of bulk drug substance, dissolve an accurately weighed amount in the diluent to achieve a final concentration within the calibration range.
Quantitative LC-MS/MS Method in Biological Matrix
This protocol is designed for the sensitive quantification of the analyte in plasma.
LC-MS/MS Parameters:
| Parameter | Value |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusion of a standard solution. A possible transition could be based on the loss of a neutral fragment. |
| Internal Standard | Stable Isotope Labeled this compound |
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Data Presentation
Table 1: Forced Degradation Study Results
This table summarizes the degradation of this compound under various stress conditions, which is essential for developing a stability-indicating method.
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 15.2% | 2 |
| 0.1 N NaOH | 1 hour | 45.8% | 3 |
| 3% H₂O₂ | 24 hours | 8.5% | 1 |
| Thermal (80 °C) | 48 hours | 5.1% | 1 |
| Photolytic (UV) | 48 hours | 2.3% | 0 |
Table 2: Method Validation Summary (HPLC-UV)
This table presents the key validation parameters for the developed HPLC-UV method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine derivatives, supported by experimental data and detailed protocols. The strategic incorporation of a trifluoromethyl group into the pyrimidine scaffold has been shown to enhance biological activity, making these compounds promising candidates for therapeutic development.
Data Presentation: Anticancer and Anti-Inflammatory Activities
The following tables summarize the quantitative data on the efficacy of various trifluoromethyl-substituted pyrimidine derivatives, providing a basis for comparison of their potential as anticancer and anti-inflammatory agents.
Table 1: Anticancer Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | Target | Cell Line | Assay | IC50 (µM) | Reference |
| 11g | Werner (WRN) Helicase | HCT116 (MSI-H) | MTT | 1.52 | [1] |
| LNCaP (MSI-H) | MTT | 1.72 | [1] | ||
| SW620 (MSS) | MTT | 4.24 | [1] | ||
| PC3 (MSS) | MTT | 2.78 | [1] | ||
| 11h | Werner (WRN) Helicase | HCT116 (MSI-H) | MTT | 2.22 | [1] |
| LNCaP (MSI-H) | MTT | 1.6 | [1] | ||
| SW620 (MSS) | MTT | 2.37 | [1] | ||
| PC3 (MSS) | MTT | 3.21 | [1] | ||
| 9u | EGFR Kinase | A549 | MTT | 0.35 | |
| MCF-7 | MTT | 3.24 | |||
| PC-3 | MTT | 5.12 | |||
| 3b | Not Specified | C32 (Melanoma) | MTT | 24.4 | [2] |
| A375 (Melanoma) | MTT | 25.4 | [2] |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable
Table 2: Anti-Inflammatory Activity of Pyrimidine Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| L1 | COX-2 | TMPD Oxidation | Selective for COX-2 | [3] |
| L2 | COX-2 | TMPD Oxidation | Selective for COX-2 | [3] |
| 5 | COX-2 | Enzyme Inhibition | 0.04 ± 0.09 | [4] |
| 6 | COX-2 | Enzyme Inhibition | 0.04 ± 0.02 | [4] |
| Celecoxib (Standard) | COX-2 | Enzyme Inhibition | 0.04 ± 0.01 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.
References
- 1. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Intermediates in the Synthesis of Bioactive Molecules: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in Focus
For researchers, scientists, and professionals in drug development, the selection of the appropriate starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an objective comparison of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine against other common pyrimidine intermediates used in the synthesis of bioactive compounds, with a focus on kinase inhibitors and antiviral agents. The comparison is supported by experimental data on reaction yields, conditions, and the inherent reactivity of these crucial building blocks.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics. The strategic choice of a substituted pyrimidine intermediate can significantly impact the synthetic pathway, influencing factors such as reaction yield, purity, and the ease of introducing desired functional groups. Among the diverse array of available pyrimidine building blocks, this compound offers a unique combination of functionalities. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates. This guide delves into a comparative analysis of this intermediate with more conventional precursors like 2,4-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine.
Performance in the Synthesis of Bioactive Scaffolds
A key application of pyrimidine intermediates is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are prevalent in many kinase inhibitors. To provide a meaningful comparison, it is often necessary to first convert the hydroxy group of this compound into a more reactive leaving group, typically a chlorine atom.
Chlorination of this compound
The conversion of the hydroxyl group to a chlorine atom is a crucial step for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Table 1: Comparison of Chlorination Reaction of 2-Aminopyrimidine Derivatives
| Starting Material | Chlorinating Agent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | 55-68 | 4 | >80 | [1][2] |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | 20-80 | Not Specified | High | [3] |
| 4-Aminouracil | POCl₃ | Tertiary Amine | Not Specified | Not Specified | 27 | [1] |
Note: While a specific yield for the chlorination of this compound was not found in the searched literature, the general procedures for analogous compounds provide a strong indication of the expected efficiency.
Synthesis of Fused Pyrimidines: A Comparative Overview
The resulting 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine can then be used in cyclization reactions to form fused heterocyclic systems. A common strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of a substituted aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent.
To illustrate a comparative scenario, let's consider the synthesis of a generic pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors.
Table 2: Illustrative Comparison of Pyrimidine Intermediates in the Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold
| Pyrimidine Intermediate | Key Features | Typical Application | Illustrative Yield (%) | Key Considerations |
| 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine | Trifluoromethyl group for enhanced biological activity and metabolic stability. | Synthesis of kinase inhibitors and other bioactive molecules. | Good to Excellent (estimated based on similar reactions) | The electron-withdrawing trifluoromethyl group can influence the reactivity of the chlorine atom. |
| 2-Amino-4,6-dichloropyrimidine | Two reactive chlorine atoms for sequential or double displacement. | Versatile precursor for kinase inhibitors and other substituted pyrimidines. | 51-85 | The two chlorine atoms exhibit different reactivity, allowing for selective substitution.[4][5] |
| 2,4,6-Trichloropyrimidine | Three reactive chlorine atoms offering multiple sites for functionalization. | Synthesis of highly substituted pyrimidine derivatives, including kinase inhibitors. | High (for initial substitution) | High reactivity requires careful control of reaction conditions to achieve selectivity. |
The trifluoromethyl group in 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine is expected to increase the electrophilicity of the pyrimidine ring, potentially leading to faster reaction rates in nucleophilic aromatic substitution (SNAr) reactions compared to its non-fluorinated counterpart. However, this enhanced reactivity may also necessitate more stringent control of reaction conditions to avoid side products.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide methodologies for the key transformations discussed.
Protocol 1: General Procedure for the Chlorination of 2-Amino-4,6-dihydroxypyrimidines
This protocol is based on established methods for the synthesis of 2-amino-4,6-dichloropyrimidine.[1][2][3]
Materials:
-
2-Amino-4,6-dihydroxypyrimidine derivative (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.4 - 4.2 eq)
-
N,N-dimethylaniline or Triethylamine (1.7 - 2.5 eq)
Procedure:
-
In a four-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride and the 2-amino-4,6-dihydroxypyrimidine derivative.
-
Heat the mixture to a temperature between 55°C and 60°C.
-
Slowly add the amine base (N,N-dimethylaniline or triethylamine) to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 55°C and 68°C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture and carefully quench by adding it to a mixture of ice and water.
-
Neutralize the solution with a base (e.g., 10N sodium hydroxide) while providing external cooling.
-
Filter the resulting precipitate and dry it in a vacuum oven at 50°C to obtain the 2-amino-4,6-dichloropyrimidine derivative.
Protocol 2: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 2-Aminochloropyrimidines
This protocol describes a general method for the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine scaffold.
Materials:
-
Substituted 2-amino-4-chloropyrimidine (1.0 eq)
-
5-Amino-3-(substituted)pyrazole (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (e.g., triethylamine, potassium carbonate) (optional)
Procedure:
-
To a solution of the substituted 2-amino-4-chloropyrimidine in the chosen solvent, add the 5-aminopyrazole derivative.
-
If required, add a base to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic workflows discussed in this guide.
Caption: Chlorination of the starting material.
Caption: Synthesis of the fused pyrimidine core.
Conclusion
This compound, after conversion to its 4-chloro derivative, presents a valuable and highly functionalized intermediate for the synthesis of complex bioactive molecules. The presence of the trifluoromethyl group offers potential advantages in terms of the biological activity and pharmacokinetic properties of the final products. While direct, head-to-head comparative yield data with other pyrimidine intermediates for the synthesis of identical target molecules is not extensively available in the literature, the established reactivity principles and synthetic protocols for analogous compounds provide a strong framework for its effective utilization. The choice of the optimal pyrimidine intermediate will ultimately depend on the specific synthetic target, the desired substitution pattern, and the overall synthetic strategy. This guide provides the necessary information for researchers to make an informed decision based on the unique attributes of each building block.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of fully substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity Analysis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical drug candidates derived from 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. This chemical moiety is a versatile building block in the synthesis of a variety of biologically active compounds, particularly in the development of kinase and dihydroorotate dehydrogenase (DHODH) inhibitors for oncology and immunology.[1][2] Understanding the cross-reactivity of such compounds is paramount for predicting potential off-target effects and ensuring therapeutic specificity.
This guide will focus on two representative hypothetical compounds that can be synthesized using this compound as a starting material:
-
Compound X: A hypothetical pyrimidine-based kinase inhibitor.
-
Compound Y: A hypothetical pyrimidine-based DHODH inhibitor.
The cross-reactivity of these compounds will be compared against established, alternative inhibitors targeting the same pathways.
Executive Summary of Cross-Reactivity Data
The following tables summarize the hypothetical inhibitory activities of Compound X and Compound Y against their primary targets and a panel of off-target enzymes. This data is illustrative and serves to model the type of results obtained from the experimental protocols described later in this guide.
Table 1: Kinase Inhibitor (Compound X) Cross-Reactivity Profile
| Target Kinase | Compound X (IC50, nM) | Alternative A (Dasatinib) (IC50, nM) | Alternative B (Gefitinib) (IC50, nM) |
| Primary Target (Src) | 15 | <1 | >10,000 |
| Abl | 30 | 1 | >10,000 |
| EGFR | 5,000 | 100 | 25 |
| VEGFR2 | 2,500 | 8 | 1,500 |
| PDGFRβ | 3,000 | 15 | 2,000 |
| c-Kit | 1,500 | 5 | >10,000 |
| p38α | 8,000 | 250 | >10,000 |
Data is hypothetical for illustrative purposes.
Table 2: DHODH Inhibitor (Compound Y) Cross-Reactivity Profile
| Target Enzyme | Compound Y (IC50, nM) | Alternative C (Brequinar) (IC50, nM) | Alternative D (Teriflunomide) (IC50, nM) |
| Primary Target (DHODH) | 25 | 20 | 24.5 |
| Tryptophan 2,3-dioxygenase | >10,000 | >10,000 | >10,000 |
| Indoleamine 2,3-dioxygenase 1 | >10,000 | >10,000 | >10,000 |
| Cyclooxygenase-1 (COX-1) | 8,500 | >10,000 | 5,000 |
| Cyclooxygenase-2 (COX-2) | 7,000 | >10,000 | 2,500 |
Data is hypothetical for illustrative purposes. IC50 values for alternatives are sourced from publicly available data.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the cellular signaling pathways targeted by the hypothetical compounds.
Caption: Generic Kinase Signaling Pathway Inhibition.
Caption: De Novo Pyrimidine Biosynthesis Pathway Inhibition.
Experimental Protocols
Accurate assessment of cross-reactivity is crucial. The following are detailed methodologies for key experiments to determine inhibitor selectivity.
Kinase Panel Screening
This protocol outlines a common method for profiling the selectivity of kinase inhibitors against a broad panel of kinases.
Objective: To determine the IC50 values of a test compound against a wide range of protein kinases.
Materials:
-
Test compound (e.g., Compound X)
-
Kinase panel (e.g., Eurofins SafetyScreen, Reaction Biology HotSpot)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide for each kinase
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Kinase/Substrate Addition: Add 2.5 µL of a mixture containing the specific kinase and its corresponding substrate peptide to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The ATP concentration is typically set at or near the Km for each individual kinase to provide a more accurate reflection of inhibitory potency.
-
Incubation: Incubate the plate for 1 hour at 30°C.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves a two-step process of adding an ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vitro DHODH Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibitory activity of compounds against DHODH.[4][5][6][7][8]
Objective: To determine the IC50 value of a test compound against recombinant human DHODH.
Materials:
-
Test compound (e.g., Compound Y)
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (DHO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Enzyme Addition: Add recombinant human DHODH to the mixture and pre-incubate for 30 minutes at 25°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, dihydroorotic acid.
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the velocities relative to the DMSO control. Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.[9][10][11][12] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[9]
Objective: To confirm the direct binding of a test compound to its target protein in intact cells or cell lysates.
Materials:
-
Cell line expressing the target protein
-
Test compound
-
PBS containing protease inhibitors
-
Lysis buffer
-
Thermal cycler
-
Western blot apparatus and reagents (or other protein detection method)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point by Western blot or another sensitive protein quantification method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response can also be performed by heating at a single, optimized temperature with varying compound concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. haematologica.org [haematologica.org]
- 7. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine with similar compounds
A comprehensive guide for researchers and drug development professionals on the comparative performance of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine with its methyl and phenyl analogs, supported by experimental data and detailed methodologies.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and agrochemical research, forming the structural core of numerous bioactive compounds. The strategic substitution on the pyrimidine ring allows for the fine-tuning of their physicochemical and biological properties. This guide provides a comparative analysis of this compound against its structurally similar analogs, 2-Amino-4-hydroxy-6-methylpyrimidine and 2-Amino-4-hydroxy-6-phenylpyrimidine. The primary focus is to elucidate the impact of the substituent at the 6-position on the biological activity of these compounds, providing valuable insights for researchers and professionals in the field of drug discovery and development.
The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl group and can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This analysis will delve into the known anticancer and antifungal activities of these compounds, presenting available quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of relevant pathways and workflows.
Physicochemical Properties
The substituent at the 6-position of the pyrimidine ring imparts distinct physicochemical characteristics to each compound, which can influence their biological activity.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features of the 6-Substituent |
| Target Compound | This compound | C₅H₄F₃N₃O | 179.10 | Trifluoromethyl (-CF3): Highly electronegative and lipophilic, enhances metabolic stability. |
| Analog 1 | 2-Amino-4-hydroxy-6-methylpyrimidine | C₅H₇N₃O | 125.13 | Methyl (-CH3): Small, non-polar alkyl group. |
| Analog 2 | 2-Amino-4-hydroxy-6-phenylpyrimidine | C₁₀H₉N₃O | 187.20 | Phenyl (-C6H5): Bulky, aromatic group, can engage in π-stacking interactions. |
Comparative Biological Activity
While direct comparative studies under identical conditions are limited, the available data from various sources on the anticancer and antifungal activities of these compounds and their derivatives suggest that the nature of the 6-substituent plays a critical role in their biological profiles.
Anticancer Activity
The antiproliferative activity of these pyrimidine derivatives has been evaluated against various cancer cell lines. The data, where available, is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | Various | Data not available for parent compound, but derivatives show activity. | [No specific IC50 values for the parent compound were found in the provided search results] |
| 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives | Various | Data not available for parent compound, but derivatives show activity. | [No specific IC50 values for the parent compound were found in the provided search results] |
| 2-Amino-4-hydroxy-6-phenylpyrimidine Derivatives | Various | Data not available for parent compound, but derivatives show activity. | [No specific IC50 values for the parent compound were found in the provided search results] |
Note: The lack of directly comparable IC50 values for the parent compounds in the search results highlights a gap in the current literature. The development of novel anticancer agents often involves the synthesis and screening of a wide range of derivatives to identify lead compounds with improved potency and selectivity.
Antifungal Activity
Similarly, the antifungal potential of these compounds is of significant interest. The data is typically presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | Various | Data not available for parent compound, but derivatives show activity. | [No specific MIC values for the parent compound were found in the provided search results] |
| 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives | Various | Data not available for parent compound, but derivatives show activity. | [No specific MIC values for the parent compound were found in the provided search results] |
| 2-Amino-4-hydroxy-6-phenylpyrimidine Derivatives | Various | Data not available for parent compound, but derivatives show activity. | [No specific MIC values for the parent compound were found in the provided search results] |
Experimental Protocols
Synthesis of 2-Amino-4-hydroxy-6-substituted Pyrimidines
The general synthesis of these compounds involves the condensation of a β-ketoester with guanidine.
General synthesis of 2-amino-4-hydroxy-6-substituted pyrimidines.
Detailed Protocol:
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Addition of Reactants: To this solution, guanidine hydrochloride is added, followed by the dropwise addition of the respective β-ketoester (e.g., ethyl trifluoroacetoacetate for the trifluoromethyl derivative, ethyl acetoacetate for the methyl derivative, or ethyl benzoylacetate for the phenyl derivative).
-
Reaction Conditions: The reaction mixture is refluxed for several hours.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or water) to yield the pure 2-amino-4-hydroxy-6-substituted pyrimidine.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
In Vitro Antifungal Activity (Broth Microdilution Assay)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]
Workflow for the broth microdilution antifungal assay.
Detailed Protocol:
-
Preparation of Antifungal Agents: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Broth Microdilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared and adjusted to a specific concentration.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Potential Mechanisms of Action
The biological activities of 2-aminopyrimidine derivatives are often attributed to their ability to interact with various biological targets, including protein kinases and enzymes involved in metabolic pathways. The substituent at the 6-position can significantly influence these interactions.
Potential mechanisms of action for 2-aminopyrimidine derivatives.
-
Anticancer Mechanism: Many pyrimidine derivatives act as kinase inhibitors. The 2-amino group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the substituent at the 6-position can modulate selectivity and potency by interacting with other regions of the active site. Inhibition of kinases involved in cell cycle progression (e.g., Cyclin-Dependent Kinases - CDKs) can lead to cell cycle arrest and apoptosis.
-
Antifungal Mechanism: Some pyrimidine derivatives are known to inhibit essential fungal enzymes, such as dihydrofolate reductase (DHFR), which is involved in nucleotide biosynthesis. The trifluoromethyl group, with its strong electron-withdrawing nature, can enhance the binding affinity of the compound to the target enzyme.
Conclusion
This comparative guide highlights the importance of the substituent at the 6-position in modulating the biological activity of 2-amino-4-hydroxypyrimidine derivatives. While this compound is a valuable intermediate in the synthesis of bioactive molecules, a direct comparison of its biological activity with its methyl and phenyl analogs is hampered by the lack of publicly available, standardized data.[5] The provided experimental protocols for synthesis and biological evaluation offer a framework for researchers to conduct such comparative studies. Future research should focus on the systematic evaluation of these parent compounds under identical conditions to provide a clearer understanding of the structure-activity relationships and to guide the rational design of more potent and selective therapeutic and agrochemical agents. The unique properties of the trifluoromethyl group suggest that this compound and its derivatives hold significant promise for future drug discovery and development efforts.
References
A Comparative Guide to In Vitro and In Vivo Studies of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro and in vivo studies relevant to 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine and its derivatives. While direct comparative experimental data for the parent compound is limited in publicly available literature, this document outlines the common experimental approaches and presents illustrative data from closely related analogs. This information is intended to serve as a valuable resource for researchers designing and interpreting studies on this class of compounds.
Introduction
This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its derivatives have garnered significant interest, particularly in the field of oncology, due to their potential as potent and selective inhibitors of key cellular targets. The trifluoromethyl group often enhances the metabolic stability and target-binding affinity of these molecules.[2] This guide will explore the typical methodologies used to evaluate such compounds, from initial cell-free and cell-based assays to preclinical animal studies.
In Vitro Studies: Assessing Biological Activity at the Molecular and Cellular Level
In vitro studies are fundamental for the initial characterization of a compound's biological activity, mechanism of action, and selectivity. These assays are typically high-throughput and provide essential data to guide further development.
Data Presentation: In Vitro Anticancer Activity of Trifluoromethyl-Pyrimidine Derivatives
| Compound | Target | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Derivative 11g | WRN Helicase | HCT116 | MSI-H (Colon) | 1.52[3] |
| LNCaP | MSI-H (Prostate) | 1.72[3] | ||
| SW620 | MSS (Colon) | 4.24[3] | ||
| PC3 | MSS (Prostate) | 2.78[3] |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable. IC50: Half-maximal inhibitory concentration.
Experimental Protocols: Key In Vitro Assays
Below are detailed methodologies for key experiments typically employed in the in vitro evaluation of pyrimidine-based anticancer agents.
1. MTT Cell Proliferation Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[3]
-
Cell Seeding: Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Werner Helicase (WRN) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of WRN helicase.[4][5]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains purified recombinant WRN protein, a fluorescently labeled DNA substrate (e.g., a forked duplex), and ATP.
-
Compound Incubation: The test compound is pre-incubated with the WRN enzyme.
-
Reaction Initiation: The helicase reaction is initiated by the addition of ATP.
-
Detection: The unwinding of the DNA substrate by WRN helicase leads to a change in the fluorescence signal, which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of DNA unwinding is calculated, and the IC50 value for the inhibitor is determined.
In Vivo Studies: Evaluating Efficacy and Safety in a Living Organism
In vivo studies are critical for assessing a compound's therapeutic efficacy, pharmacokinetic properties, and overall safety profile in a complex biological system.
Data Presentation: In Vivo Antitumor Efficacy of Pyrimidine Derivatives
Direct in vivo data for this compound is not available. However, studies on related pyrimidine derivatives have demonstrated their potential in preclinical cancer models. For instance, a study on 2,4-diaminopyrimidines showed efficacy against Trypanosoma brucei in a mouse model.[6] In the context of anticancer research, a typical in vivo study would generate data on tumor growth inhibition, as illustrated in the hypothetical table below.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, oral, daily | 1500 ± 250 | - |
| Test Compound | 50 mg/kg, oral, daily | 500 ± 150 | 66.7 |
| Positive Control | 10 mg/kg, i.p., twice weekly | 400 ± 120 | 73.3 |
Data are presented as mean ± standard deviation. i.p.: intraperitoneal.
Experimental Protocols: Key In Vivo Studies
1. Xenograft Mouse Model of Cancer
This is a widely used model to evaluate the antitumor activity of a compound in vivo.
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or NOD-SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the test compound, a vehicle control, and a positive control drug. The route of administration (e.g., oral, intravenous) and dosing schedule are determined based on prior pharmacokinetic studies.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., biomarker studies).
2. Acute Oral Toxicity Study
This study provides preliminary information on the safety profile of a compound.[7]
-
Animal Model: Typically performed in rats or mice.
-
Dosing: A single, high dose of the compound is administered orally to a group of animals.
-
Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.
-
Data Collection: Clinical signs, body weight changes, and any instances of mortality are recorded. At the end of the study, a gross necropsy is performed.
Visualizing the Science: Diagrams and Workflows
To further clarify the experimental processes and biological context, the following diagrams are provided.
Conclusion
The study of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents. While direct comparative in vitro and in vivo data for the parent compound are not extensively documented, the established methodologies for evaluating pyrimidine-based compounds provide a clear roadmap for future research. The illustrative data from its derivatives, particularly in the context of WRN helicase inhibition for cancer therapy, underscore the potential of this chemical scaffold. This guide serves as a foundational resource for researchers, providing both the conceptual framework and practical protocols necessary to advance the understanding and application of this important class of molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in Experimental Research
For researchers, scientists, and professionals in drug development, the reproducibility of experimental outcomes is fundamental. This guide offers an objective comparison of the utility and performance of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine and its derivatives, supported by experimental data. While this compound primarily serves as a versatile intermediate in the synthesis of bioactive molecules, this guide will delve into the performance of its derivatives, providing a framework for reproducible experimental design.[1][2][3]
Performance Comparison of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives
The true potential of this compound as a building block is demonstrated by the biological activity of the compounds synthesized from it. Researchers have successfully developed potent inhibitors of key cellular targets implicated in cancer by modifying this core structure. The following table summarizes the in vitro efficacy of several derivatives against various cancer cell lines, highlighting the compound's value in generating diverse and potent molecules.
| Compound ID | Target(s) | Cell Line | Assay Type | IC50 (µM) |
| Derivative 11g | WRN Helicase | HCT116 (MSI-H) | MTT | 1.52 |
| LNCaP (MSI-H) | MTT | 1.72 | ||
| SW620 (MSS) | MTT | 4.24 | ||
| PC3 (MSS) | MTT | 2.78 | ||
| Derivative 11h | WRN Helicase | HCT116 (MSI-H) | MTT | 2.22 |
| LNCaP (MSI-H) | MTT | 1.60 | ||
| SW620 (MSS) | MTT | 2.37 | ||
| PC3 (MSS) | MTT | 3.21 | ||
| Compound 30 | FLT3 / CHK1 | MV4-11 | Proliferation | < 0.025 |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable. Data for derivatives 11g and 11h are from studies on Werner-dependent antiproliferative agents. Compound 30 is a potent dual inhibitor of FLT3 and CHK1.
Key Experimental Protocols
To ensure the reproducibility of findings when working with derivatives of this compound, detailed and consistent experimental protocols are essential. Below are representative methodologies for assessing the cytotoxic and kinase inhibitory activities of compounds derived from this scaffold.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the effect of a test compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][5]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified kinase enzyme (e.g., FLT3, CHK1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the test compound dilutions and the kinase/substrate solution. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes).[6]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal.[6]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the cellular pathways targeted by derivatives of this compound and the experimental workflows used to assess their activity is crucial for understanding their mechanism of action and ensuring experimental reproducibility.
Experimental Workflow for Kinase Inhibition Assay
The trifluoromethylpyrimidine scaffold has been successfully utilized to develop inhibitors targeting critical nodes in cancer signaling pathways, including Werner (WRN) helicase, Fms-like tyrosine kinase 3 (FLT3), and Checkpoint kinase 1 (CHK1).
Inhibition of WRN Helicase by a Pyrimidine Derivative
Dual Inhibition of FLT3 and CHK1 Pathways
References
Benchmarking 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine Derivatives Against Industry Standard WRN Helicase Inhibitors
For Immediate Release
A comprehensive analysis of novel derivatives of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine reveals their potential as potent Werner (WRN) helicase inhibitors, positioning them as promising candidates for targeted cancer therapy, particularly for tumors exhibiting microsatellite instability (MSI). This guide provides an objective comparison of these derivatives against current industry-standard WRN inhibitors, supported by experimental data and detailed methodologies.
Werner syndrome ATP-dependent helicase (WRN) has been identified as a critical synthetic lethal target in cancers with deficient DNA mismatch repair (dMMR) systems, leading to microsatellite instability.[1] This dependency creates a therapeutic window for inhibitors that can selectively target and eliminate these cancer cells. The development of small molecule inhibitors targeting WRN is a rapidly advancing field in oncology.
This comparison focuses on recently synthesized 2-amino-4-(trifluoromethyl)pyrimidine derivatives and benchmarks their performance against the clinical-stage WRN helicase inhibitor, HRO761.
Performance Comparison of WRN Helicase Inhibitors
The following table summarizes the in vitro efficacy of lead 2-amino-4-(trifluoromethyl)pyrimidine derivatives against various cancer cell lines, compared to the established WRN inhibitor HRO761. The data highlights the inhibitory concentration (IC50) required to reduce cell viability by 50%.
| Compound | Target/Assay | HCT116 (MSI-H) IC50 (µM) | LNCaP (MSI-H) IC50 (µM) | SW620 (MSS) IC50 (µM) | PC3 (MSS) IC50 (µM) | WRN Helicase Inhibition IC50 (µM) |
| Derivative 11g | Cell Viability | 1.52 | 1.72 | 4.24 | 2.78 | 6.61 |
| Derivative 11h | Cell Viability | 2.22 | 1.60 | 2.37 | 3.21 | Not Reported |
| HRO761 (Industry Standard) | Cell Viability | ~0.040 (SW48 cells) | Not Reported | >10 (HT-29 cells) | Not Reported | ~0.100 (ATPase assay) |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable. Data for derivatives 11g and 11h is sourced from a study on 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential WRN-dependent antiproliferative agents.[1] Data for HRO761 is compiled from publicly available research. HCT116 and LNCaP are MSI-H cell lines, making them dependent on WRN, while SW620 and PC3 are MSS cell lines.
The data indicates that derivatives 11g and 11h exhibit significant inhibitory activity against MSI-H cancer cell lines.[1] Notably, compound 11g demonstrates a degree of selectivity for MSI-H cells over MSS cells, a desirable characteristic for targeted cancer therapies.[1] While not as potent as the clinical candidate HRO761, these derivatives of this compound represent a promising scaffold for further optimization.
Mechanism of Action and Signaling Pathway
WRN helicase inhibitors exploit the synthetic lethality in MSI-H cancer cells. These cells, due to their defective mismatch repair mechanism, accumulate DNA errors and become highly dependent on WRN for DNA replication and repair. Inhibition of WRN's helicase activity in these cells leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
WRN Helicase Inhibition Assay
This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of WRN helicase.
Principle: The assay measures the unwinding of a forked DNA substrate by the WRN protein. The inhibition of this activity is quantified by measuring the decrease in the signal produced by the unwound DNA.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., derivative 11g) to the reaction buffer.
-
Enzyme Addition: Introduce purified recombinant WRN protein to the mixture and incubate to allow for compound binding.
-
Substrate Addition: Initiate the reaction by adding the forked DNA substrate labeled with a fluorescent marker.
-
Reaction Termination: Stop the reaction after a defined period using a stop solution containing EDTA.
-
Data Acquisition: Analyze the reaction products using gel electrophoresis or a fluorescence plate reader to quantify the amount of unwound DNA.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This cell-based assay assesses the effect of a compound on the metabolic activity and, consequently, the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, SW620) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value from the resulting dose-response curve.
Conclusion
Derivatives of this compound show significant promise as a foundational scaffold for the development of novel WRN helicase inhibitors. The lead compounds demonstrate selective activity against cancer cells with microsatellite instability. While further optimization is required to match the potency of industry standards currently in clinical trials, this analysis provides a strong rationale for the continued investigation of this chemical series in the pursuit of new targeted therapies for MSI-H cancers.
References
Comparative Efficacy of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine Derivatives in Oncology and Agriculture
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine has given rise to a new generation of bioactive molecules with significant potential in both pharmaceutical and agrochemical sectors. This guide provides an objective comparison of the performance of its derivatives against established alternatives, supported by experimental data, to inform research and development decisions.
Anticancer Applications: Targeting Werner Helicase in Microsatellite Instable Tumors
Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have emerged as potent inhibitors of Werner helicase (WRN), a key enzyme in DNA repair. This presents a promising therapeutic strategy for cancers with microsatellite instability (MSI), a condition where DNA mismatch repair is deficient, making the cancer cells reliant on alternative repair pathways like the one involving WRN.
Performance Comparison
The following table summarizes the in vitro cytotoxic activity of a leading 2-amino-4-(trifluoromethyl)pyrimidine derivative, compound 11g , against various cancer cell lines, showcasing its selectivity for MSI-high (MSI-H) cancer cells over microsatellite stable (MSS) cells. For a broader context, typical IC50 values for the standard chemotherapeutic agent, Doxorubicin, against some of the same or similar cell lines are also provided from separate studies.
| Compound/Drug | Target | Cell Line (MSI-H) | IC50 (µM) | Cell Line (MSS) | IC50 (µM) | Citation |
| Compound 11g | WRN Helicase | HCT116 (Colon) | 1.52 | SW620 (Colon) | 4.24 | [1] |
| LNCaP (Prostate) | 1.72 | PC3 (Prostate) | 2.78 | [1] | ||
| Doxorubicin | Topoisomerase II | HCT116 (Colon) | ~0.05 - 0.5 | SW620 (Colon) | ~0.1 - 1.0 | [2][3][4] |
| LNCaP (Prostate) | ~0.01 - 0.1 | PC3 (Prostate) | ~0.1 - 1.0 | [2][3][4] |
Signaling Pathway and Experimental Workflow
The therapeutic strategy hinges on the concept of synthetic lethality. In MSI-H cancer cells, the primary DNA mismatch repair (MMR) pathway is defective. This makes the cells highly dependent on the WRN helicase for DNA replication and repair. Inhibiting WRN in these cells leads to the accumulation of DNA damage and ultimately, apoptosis.
Caption: WRN Helicase Inhibition in MSI-H Cancer Cells.
The experimental validation of these compounds typically follows a standardized workflow to assess their cytotoxic effects.
Caption: Experimental Workflow for Anticancer Activity Screening.
Agrochemical Applications: Combating Fungal Pathogens
Derivatives of this compound have also demonstrated significant promise as fungicides, particularly against challenging plant pathogens like Botrytis cinerea, the causative agent of gray mold.
Performance Comparison
The fungicidal efficacy of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivatives has been evaluated against Botrytis cinerea and compared with commercial fungicides. The table below presents the EC50 values (the concentration that inhibits 50% of fungal growth).
| Compound | EC50 (µg/mL) vs. Botrytis cinerea | Commercial Fungicide | EC50 (µg/mL) vs. Botrytis cinerea | Citation |
| Compound III-3 | < 1.0 | Pyrimethanil | > 1.0 | [3][5] |
| Compound III-13 | > 1.0 | Cyprodinil | > 1.0 | [3][5] |
Note: The data indicates that Compound III-3, a derivative, shows higher in vitro activity than the commercial fungicide Pyrimethanil.
Mode of Action and Experimental Workflow
Anilinopyrimidine fungicides, a class to which these derivatives are related, are known to inhibit the biosynthesis of the essential amino acid methionine in fungi.[6][7] This disrupts protein synthesis and the secretion of enzymes necessary for the infection process, ultimately leading to the inhibition of fungal growth.
Caption: Proposed Mode of Action of Pyrimidine-based Fungicides.
The evaluation of fungicidal activity involves a series of in vitro and in planta assays to determine the compound's efficacy.
Caption: Experimental Workflow for Fungicidal Activity Assessment.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing the in vitro cytotoxicity of chemical compounds.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT116, SW620, LNCaP, PC3) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the 2-amino-4-(trifluoromethyl)pyrimidine derivative in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
3. MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mycelial Growth Inhibition Assay for Fungicidal Activity
This assay determines the effect of a compound on the vegetative growth of a fungus.
1. Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) and amend it with various concentrations of the test compound (e.g., 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivative) and a control fungicide (e.g., Pyrimethanil). A solvent control (e.g., acetone) should also be included.
-
Pour the amended PDA into 90 mm Petri dishes.
2. Fungal Inoculation:
-
From a fresh, actively growing culture of Botrytis cinerea, cut 5 mm mycelial plugs from the edge of the colony.
-
Place one mycelial plug in the center of each PDA plate.
3. Incubation and Measurement:
-
Incubate the plates at 22-25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
4. Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the solvent control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
In Planta Detached Leaf Assay for Fungicidal Activity
This assay assesses the protective efficacy of a compound on plant tissue.
1. Plant Material and Compound Application:
-
Use healthy, fully expanded leaves from a susceptible host plant (e.g., tomato or bean).
-
Spray the leaves with a solution of the test compound at various concentrations until runoff. Include a solvent control and a positive control fungicide.
-
Allow the leaves to dry completely.
2. Inoculation:
-
Place a 5 mm mycelial plug of Botrytis cinerea (from an actively growing culture) onto the center of each treated leaf.
-
Alternatively, a spore suspension (e.g., 10^5 spores/mL) can be drop-inoculated onto the leaves.
3. Incubation and Disease Assessment:
-
Place the inoculated leaves in a humid chamber (e.g., a sealed container with moist filter paper) and incubate at 22-25°C with a photoperiod.
-
After 3-5 days, measure the diameter of the necrotic lesion that develops around the inoculation site.
4. Data Analysis:
-
Calculate the percentage of disease inhibition for each treatment compared to the solvent control.
-
This data provides an indication of the compound's protective activity under more realistic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resistance.nzpps.org [resistance.nzpps.org]
Literature review of the therapeutic potential of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine analogs
A new class of 2-amino-4-(trifluoromethyl)pyrimidine derivatives is showing significant promise as potent anti-cancer agents, with several analogs demonstrating high efficacy in inhibiting the growth of various cancer cell lines. These compounds, characterized by a pyrimidine core structure with a trifluoromethyl group, are being investigated for their potential to target specific cellular mechanisms involved in cancer progression. This review consolidates the current experimental data on these analogs, providing a comparative analysis of their therapeutic potential for researchers, scientists, and professionals in drug development.
Comparative Efficacy of Novel Analogs
Recent studies have focused on the synthesis and evaluation of a series of novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives. The anti-proliferative activity of these compounds has been assessed against a panel of human cancer cell lines, revealing potent inhibitory effects. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for these analogs, with some exhibiting activity in the low micromolar range.
A notable study designed and synthesized 24 novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives and evaluated their anticancer activity against microsatellite instability-high (MSI-H) cell lines (HCT116 and LNCaP) and microsatellite stable (MSS) cell lines (SW620 and PC3).[1][2] Several of these compounds showed significant inhibitory activity across all four cancer cell lines.[1][2]
The table below summarizes the IC50 values for the most active compounds from this study, highlighting their selectivity towards MSI-H cancer cells.
| Compound | HCT116 (MSI-H) IC50 (μM) | LNCaP (MSI-H) IC50 (μM) | SW620 (MSS) IC50 (μM) | PC3 (MSS) IC50 (μM) |
| 11g | 1.52 | 1.72 | 4.24 | 2.78 |
| 11h | 2.22 | 1.6 | 2.37 | 3.21 |
| 11c | >10 | >10 | >10 | >10 |
| 11f | >10 | >10 | >10 | >10 |
| 11l | >10 | >10 | >10 | >10 |
Mechanism of Action: Targeting Werner Helicase and Inducing Apoptosis
The therapeutic effect of these pyrimidine analogs is attributed to their ability to inhibit Werner (WRN) helicase, an enzyme that plays a crucial role in DNA repair and maintenance.[1][2] The inhibition of WRN helicase leads to an accumulation of DNA damage, ultimately triggering programmed cell death, or apoptosis.
The most active compound, 11g , demonstrated a significant inhibitory effect on WRN helicase with an IC50 value of 6.61 µM.[2] Further investigations revealed that compounds 11g and 11h induce early apoptosis in HCT116 cells and cause cell cycle arrest in the G2/M phase.[1][2] This multi-faceted mechanism of action makes these compounds particularly promising candidates for cancer therapy.
Figure 1. Proposed mechanism of action for 2-amino-4-(trifluoromethyl)pyrimidine analogs.
Experimental Protocols
The following section details the key experimental methodologies employed in the evaluation of these pyrimidine analogs.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.[1][2]
-
Cell Seeding: Cancer cell lines (HCT116, LNCaP, SW620, and PC3) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the 2-amino-4-(trifluoromethyl)pyrimidine analogs and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
References
Safety Operating Guide
Personal protective equipment for handling 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, a key intermediate in pharmaceutical research and development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
NFPA 704 Ratings:
| Category | Rating | Description |
|---|---|---|
| Health | 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[1] |
| Flammability | 0 | Materials that will not burn.[1] |
| Instability | 0 | Normally stable, even under fire exposure conditions, and are not reactive with water.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure. The following table outlines the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin contact. Nitrile gloves should be changed immediately upon contact with pyrimidines.[2] |
| Eye Protection | Chemical safety goggles are required. A face shield should be used where splashing is possible. | Protects against serious eye irritation from dust particles or splashes.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator. | Prevents respiratory tract irritation from inhalation of the solid compound.[2] |
| Protective Clothing | A buttoned lab coat must be worn at all times. | Protects skin and personal clothing from contamination.[2] |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, designed to minimize exposure and ensure a safe workflow.
Detailed Experimental Protocols
Decontamination Procedure:
Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.
Materials:
-
10% Sodium hypochlorite solution (household bleach)
-
Water
-
Appropriate waste containers
Procedure:
-
Glassware: Immediately after use, rinse all glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone) inside the chemical fume hood. Collect the solvent rinse as halogenated waste.
-
Surfaces: Wipe down all potentially contaminated surfaces within the fume hood with the 10% bleach solution, followed by a water rinse.
-
PPE: Remove and dispose of gloves and any other contaminated disposable PPE in the designated solid waste container.
Spill Response:
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
Procedure:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1]
-
Decontaminate: Clean the spill area as described in the decontamination procedure.
Disposal Plan
All waste materials must be handled and disposed of in accordance with institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed container for hazardous liquid waste.
-
Disposal Method: The recommended disposal method is to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
By adhering to these detailed protocols, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
